molecular formula C21H19NO4 B2627816 (2R)-2-(Fmoc-amino)-5-hexynoic acid CAS No. 1234692-66-0

(2R)-2-(Fmoc-amino)-5-hexynoic acid

Cat. No.: B2627816
CAS No.: 1234692-66-0
M. Wt: 349.386
InChI Key: IISRBJULQYVYGV-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.386. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-(Fmoc-amino)-5-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Fmoc-amino)-5-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISRBJULQYVYGV-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-(Fmoc-amino)-5-hexynoic Acid: A Versatile Building Block for Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advent of Bioorthogonal Chemistry in Peptide Science

In the landscape of modern drug discovery and chemical biology, the ability to selectively modify complex biomolecules in their native environment is paramount. This has led to the development of bioorthogonal chemistries, reactions that proceed with high efficiency and specificity in the presence of a vast array of biological functional groups. Among these, the "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variants (SPAAC), has emerged as a transformative tool.[1][2] At the heart of this revolution are versatile molecular building blocks that introduce the necessary reactive handles into biomolecules. (2R)-2-(Fmoc-amino)-5-hexynoic acid, a non-canonical amino acid, stands out as a pivotal reagent for the seamless integration of a terminal alkyne functionality into peptides via solid-phase peptide synthesis (SPPS).[3]

This guide provides a comprehensive technical overview of (2R)-2-(Fmoc-amino)-5-hexynoic acid for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, provide a detailed protocol for its synthesis, and illustrate its application in SPPS and subsequent bioorthogonal modification. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Chemical Structure and Physicochemical Properties

(2R)-2-(Fmoc-amino)-5-hexynoic acid, also known as Fmoc-L-homopropargylglycine, possesses a unique trifecta of chemical functionalities that underpin its utility: a carboxylic acid for peptide bond formation, an Fmoc-protected amine for orthogonal protection in SPPS, and a terminal alkyne for post-synthetic modification via click chemistry.[3]

Caption: Chemical structure of (2R)-2-(Fmoc-amino)-5-hexynoic acid.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource/Note
Molecular Formula C₂₁H₁₉NO₄[3]
Molecular Weight 349.38 g/mol [3]
Appearance White to off-white solid[4]
Purity ≥98%[3]
Storage -20°C, dry, sealed[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.78 (d, J=7.5 Hz, 2H), 7.62 (d, J=7.4 Hz, 2H), 7.42 (t, J=7.5 Hz, 2H), 7.33 (t, J=7.4 Hz, 2H), 5.35 (d, J=7.9 Hz, 1H), 4.58 (m, 1H), 4.42 (dd, J=10.5, 7.2 Hz, 1H), 4.25 (t, J=7.1 Hz, 1H), 2.30 (m, 2H), 2.15-2.00 (m, 2H), 1.98 (t, J=2.6 Hz, 1H)Estimated based on similar structures and general chemical shift ranges.[6][7]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 175.8, 156.2, 143.8, 141.3, 127.8, 127.1, 125.1, 120.0, 83.2, 69.4, 67.2, 53.5, 47.2, 31.5, 18.2Estimated based on similar structures and general chemical shift ranges.[8][9][10][11]
FT-IR (KBr) ν (cm⁻¹) 3310 (N-H), 3060 (Ar C-H), 2950 (Alkyl C-H), 2120 (C≡C), 1715 (C=O, acid), 1690 (C=O, urethane), 1530 (N-H bend)Estimated based on characteristic group frequencies.[12][13][14]
Mass Spec (ESI-MS) m/z 350.13 [M+H]⁺, 372.11 [M+Na]⁺Calculated exact mass: 349.13.

Synthesis of (2R)-2-(Fmoc-amino)-5-hexynoic Acid

An optimized and scalable synthesis of Fmoc-L-homopropargylglycine has been developed, enabling its production in multigram quantities with high enantiopurity (>98% ee).[15][16][17] This makes the compound readily accessible for extensive use in peptide synthesis projects. The synthetic route is outlined below.

Caption: Optimized synthetic route for (2R)-2-(Fmoc-amino)-5-hexynoic acid.[15][17]

The key steps in this synthesis involve the highly efficient double Boc protection of L-glutamic acid, followed by reduction to the corresponding aldehyde. A crucial Seyferth-Gilbert homologation step, optimized to prevent racemization, is then employed to introduce the terminal alkyne. Finally, deprotection of the Boc group and subsequent protection with Fmoc-OSu yields the desired product.[15][17]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid into a peptide sequence follows standard Fmoc-based SPPS protocols.[3] The alkyne-containing side chain is stable to the conditions of Fmoc deprotection (piperidine in DMF) and peptide coupling.

spss_workflow start Start with Resin-Bound Amino Acid/Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 DMF Wash deprotection->washing1 coupling Coupling of (2R)-2-(Fmoc-amino)-5-hexynoic acid (e.g., HBTU/DIPEA in DMF) washing1->coupling washing2 DMF Wash coupling->washing2 repeat Repeat Cycle for Subsequent Amino Acids washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification of Alkyne-Modified Peptide (RP-HPLC) cleavage->purification end Characterization (Mass Spec, HPLC) purification->end

Caption: General workflow for incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid into a peptide via SPPS.

Detailed Experimental Protocol: SPPS Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, dissolve (2R)-2-(Fmoc-amino)-5-hexynoic acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. Lyophilize the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the incorporated (2R)-2-(Fmoc-amino)-5-hexynoic acid residue serves as a versatile handle for a variety of bioorthogonal conjugations. The two most prominent methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[19]

cuaac_workflow start Alkyne-Modified Peptide reaction CuAAC Reaction start->reaction azide Azide-Containing Molecule (e.g., Fluorophore, Drug, Biotin) azide->reaction conditions Reaction Conditions: - CuSO₄ - Sodium Ascorbate - Ligand (e.g., THPTA) - Aqueous Buffer (e.g., PBS) reaction->conditions product Triazole-Linked Peptide Conjugate reaction->product purification Purification (e.g., RP-HPLC, Size Exclusion Chromatography) product->purification characterization Characterization (Mass Spec, HPLC, etc.) purification->characterization

Caption: Workflow for peptide modification via CuAAC.

  • Reagent Preparation:

    • Dissolve the purified alkyne-containing peptide in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare stock solutions of the azide-containing molecule, copper(II) sulfate (CuSO₄), and sodium ascorbate in water or a compatible solvent.

    • Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and protect the peptide from oxidative damage.[20]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution, the azide-containing molecule (typically 1.5-5 equivalents), the copper ligand, and CuSO₄.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC provides a powerful alternative.[][21] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.

spaac_workflow start Azide-Modified Peptide reaction SPAAC Reaction start->reaction cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) cyclooctyne->reaction conditions Reaction Conditions: - Physiological Buffer (e.g., PBS) - Room Temperature reaction->conditions product Triazole-Linked Peptide Conjugate reaction->product purification Purification (e.g., RP-HPLC, Size Exclusion Chromatography) product->purification characterization Characterization (Mass Spec, HPLC, etc.) purification->characterization

Caption: Workflow for peptide modification via SPAAC.

Note: For SPAAC, the peptide would typically be synthesized with an azide-containing amino acid, and the modifying molecule would contain the strained alkyne. The protocol is analogous to CuAAC but without the copper catalyst system.

  • Reagent Preparation:

    • Dissolve the purified azide-containing peptide in a physiological buffer (e.g., PBS, pH 7.4).

    • Dissolve the strained cyclooctyne derivative (e.g., a DBCO-functionalized fluorophore) in a compatible solvent such as DMSO.

  • Reaction Setup:

    • Add the strained cyclooctyne solution to the peptide solution (typically 1.5-5 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC or size-exclusion chromatography.

Advantages and Field-Proven Insights

The incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid into peptides offers several distinct advantages for researchers and drug developers:

  • Site-Specific Modification: The terminal alkyne allows for precise, directed conjugation at a specific position within the peptide sequence, avoiding the random modification of other functional groups.[22]

  • Bioorthogonality: The alkyne and azide groups are essentially inert to biological functionalities, ensuring that the click reaction proceeds with high specificity in complex biological media and even in living cells.[21]

  • Versatility of Conjugation: A wide array of molecules, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, cytotoxic drugs, and other peptides or proteins, can be readily conjugated to the alkyne-modified peptide.[2]

  • Improved Pharmacokinetic Properties: The addition of moieties like PEG can enhance the solubility, stability, and circulation half-life of therapeutic peptides.

  • Development of Novel Peptide Architectures: The alkyne handle facilitates the creation of cyclic peptides, stapled peptides, and peptide-drug conjugates, which can lead to enhanced biological activity, receptor affinity, and proteolytic stability.[23][24]

Challenges and Considerations

While the use of (2R)-2-(Fmoc-amino)-5-hexynoic acid is generally straightforward, researchers should be aware of potential challenges:

  • Sequence-Dependent Difficulties: Peptides with high hydrophobicity or a tendency to aggregate can present challenges during SPPS, which may be exacerbated by the incorporation of non-canonical amino acids.[25][26] Careful selection of coupling reagents and the use of specialized resins or solubilizing additives may be necessary.

  • Copper-Related Issues in CuAAC: For biological applications, the potential for copper-induced oxidative damage to the peptide or cytotoxicity must be considered. The use of copper-chelating ligands and minimizing the reaction time are crucial.[27] Alternatively, SPAAC can be employed to circumvent these issues entirely.[]

  • Purification of Conjugates: The purification of the final peptide conjugate can sometimes be challenging, especially if the modifying group significantly alters the physicochemical properties of the peptide. Optimization of the purification protocol (e.g., HPLC gradient) may be required.

Conclusion

(2R)-2-(Fmoc-amino)-5-hexynoic acid has established itself as an indispensable tool in the arsenal of peptide chemists and drug developers. Its seamless integration into peptides via standard Fmoc-SPPS provides a robust and reliable method for introducing a bioorthogonal alkyne handle. This, in turn, opens the door to a vast array of post-synthetic modifications through the power of click chemistry. By understanding the core principles of its synthesis, incorporation into peptides, and subsequent conjugation, researchers can leverage the unique properties of this non-canonical amino acid to design and create novel peptide-based therapeutics, diagnostics, and research tools with enhanced functionality and performance.

References

  • Hett, R., & Hedstrom, L. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. ACS Omega, 7(6), 5586-5590. [Link]

  • Hett, R., & Hedstrom, L. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. Brandeis University. [Link]

  • BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Hett, R., & Hedstrom, L. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. [Link]

  • Bode, J. W. (2018). Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. Organic Letters, 20(22), 7258-7262. [Link]

  • Aapptec Peptides. (2020, October 20). Alkyne Containing Amino Acids. Aapptec Peptides. [Link]

  • Aapptec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Peptide Synthesis Experts. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Synthesis Experts. [Link]

  • BenchChem. (2025). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. [Link]

  • Royal Society of Chemistry. (n.d.). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Publishing. [Link]

  • BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • Wang, L., et al. (2013). Click Chemistry in Peptide-Based Drug Design. PMC. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... The Royal Society of Chemistry. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • van Kasteren, S. I., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(34), 7837-7841. [Link]

  • Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]

  • Young, D. D. (2017). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 27(1), 1-5. [Link]

  • MySkinRecipes. (n.d.). (2S)-2-(Fmoc-amino)-5-hexynoic acid. MySkinRecipes. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • University of Calgary. (n.d.). NMR Chart. University of Calgary. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Northern Illinois University. [Link]

  • Scribd. (n.d.). 5-Hexynoic Acid 1H NMR Exp. Scribd. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of non-modified ZONs and hexynoic acid-ZONs (a). In (b).... ResearchGate. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide on the Role of (2R)-2-(Fmoc-amino)-5-hexynoic Acid in Peptide Stapling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide stapling has emerged as a transformative chemical strategy to constrain peptides into their bioactive conformations, significantly enhancing their therapeutic properties. This guide provides a comprehensive technical overview of a specific and powerful approach within this field: the use of the non-natural amino acid (2R)-2-(Fmoc-amino)-5-hexynoic acid to forge a stabilizing triazole bridge. We will delve into the fundamental principles of peptide stapling, elucidate the precise mechanism of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provide detailed, field-proven experimental protocols, and discuss the critical methods for characterizing the resulting stapled peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced technique to create next-generation peptide therapeutics.

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptides represent a compelling class of therapeutic agents due to their high specificity and potency.[1] However, their clinical utility is often hampered by inherent limitations. When removed from the context of their parent protein, short peptide sequences typically exist as a random coil in solution, leading to a significant entropic penalty upon binding to their target.[2] This conformational flexibility also exposes their backbone to rapid proteolytic degradation, resulting in poor in vivo stability and bioavailability.[2]

Peptide stapling addresses these challenges directly by introducing a synthetic, covalent brace that locks the peptide into its functional secondary structure, most commonly an α-helix.[3][4][5] This pre-organization of the bioactive conformation enhances binding affinity and shields the peptide backbone from enzymatic cleavage.[2][6] The resulting stapled peptides exhibit improved proteolytic resistance, enhanced cell permeability, and superior pharmacological profiles, making them powerful tools for modulating challenging drug targets like intracellular protein-protein interactions (PPIs).[6][7][8]

While various macrocyclization chemistries exist, including all-hydrocarbon stapling via ring-closing metathesis (RCM), the formation of a triazole linkage through "click chemistry" offers distinct advantages in terms of reaction orthogonality and biocompatibility.[4][6][9] This guide focuses specifically on a key reagent in this domain: (2R)-2-(Fmoc-amino)-5-hexynoic acid.

The Core Reagent: (2R)-2-(Fmoc-amino)-5-hexynoic Acid

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a custom-designed, non-natural amino acid that serves as a cornerstone for triazole-based peptide stapling. Its structure is elegantly tailored for this purpose:

  • The (2R)-Stereocenter: This specific stereochemistry at the α-carbon is crucial for its seamless integration into the growing peptide chain and for maintaining the canonical right-handed α-helical geometry.

  • The Terminal Alkyne: The 5-hexynoic acid side chain provides a terminal alkyne functionality. This group is the reactive handle for the subsequent cycloaddition reaction.

  • The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function makes this building block fully compatible with the most common and robust method for peptide synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).[10]

By incorporating this amino acid at a specific position (i) and a corresponding azide-bearing amino acid (e.g., Fmoc-L-azidolysine) at another position (i+4 or i+7), the stage is set for an intramolecular cyclization reaction that "staples" the peptide.[9][11]

Mechanism of Action: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The formation of the triazole staple is achieved via a cycloaddition reaction between the alkyne side chain of (2R)-2-(Fmoc-amino)-5-hexynoic acid and the azide side chain of its partner amino acid. While the copper-catalyzed version (CuAAC) is well-known for producing 1,4-disubstituted triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is uniquely suited for this application as it selectively yields the 1,5-disubstituted triazole isomer.[12][13][14]

The accepted mechanism for RuAAC, catalyzed by a complex such as [Cp*RuCl], proceeds as follows:

  • Oxidative Coupling: The reaction initiates with the oxidative coupling of the azide and alkyne reactants to the ruthenium(II) center. This forms a six-membered ruthenacycle intermediate.[12][13] A key aspect of this step is the formation of the first new carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[13]

  • Reductive Elimination: This is the rate-determining step of the catalytic cycle.[12][13] The ruthenacycle undergoes reductive elimination, forming the stable 1,5-disubstituted 1,2,3-triazole ring and closing the macrocycle.

  • Catalyst Regeneration: The formation of the triazole product releases the active [Cp*RuCl] catalyst, allowing it to enter a new catalytic cycle.

This catalytic process is highly efficient and proceeds under mild conditions, making it compatible with fully protected peptides still attached to the solid-phase resin.

RuAAC_Mechanism cluster_cycle Catalytic Cycle Ru_cat [Cp*RuCl] Active Catalyst Ox_Couple Oxidative Coupling Intermediate (Ruthenacycle) Ru_cat->Ox_Couple + Reactants Reactants Peptide-Alkyne + Peptide-Azide Red_Elim Reductive Elimination (Rate-Determining) Ox_Couple->Red_Elim Product Stapled Peptide (1,5-Triazole) Red_Elim->Product Product->Ru_cat releases

Figure 1: Catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Workflow and Detailed Protocols

The synthesis of a triazole-stapled peptide is a multi-stage process that requires careful execution. The following protocols are based on established and validated methodologies.

Workflow Overview

Figure 2: Overall workflow for the synthesis of a triazole-stapled peptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide precursor on a solid support.

  • Resin Preparation:

    • Start with a Rink Amide resin (0.1 mmol scale).

    • Swell the resin in dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.[15] Drain the DMF.

  • Fmoc-SPPS Cycles:

    • Deprotection: Add 20% (v/v) piperidine in DMF to the resin and agitate for 7-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Drain and repeat once.[15][16]

    • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine and prepare for coupling.

    • Coupling:

      • In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling agent like HCTU (3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Washing: Wash the resin with DMF (5x).

    • Repeat: Repeat these deprotection, washing, and coupling steps for each amino acid in the sequence. For the incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid and the corresponding azide-amino acid, extend the coupling time to 2 hours to ensure high efficiency.

Protocol 2: On-Resin RuAAC Stapling

This critical step forms the covalent staple while the peptide is still protected and attached to the resin.

  • Resin Preparation: After the final amino acid has been coupled (leaving the terminal Fmoc group on), wash the resin-bound peptide extensively with DCM and dry it under a stream of nitrogen.

  • Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a solution of the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.3 equivalents) in a dry, non-protic solvent like benzene or 1,2-dichloroethane (DCE).[14][16]

  • Cyclization Reaction:

    • Add the catalyst solution to the reaction vessel containing the resin.

    • Seal the vessel and agitate at room temperature for 4-6 hours. The progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Post-Reaction Wash:

    • Drain the catalyst solution.

    • Wash the resin extensively with DCE (3x), DMF (5x), and DCM (5x) to remove all traces of the ruthenium catalyst.

    • Perform a final Fmoc deprotection step as described in Protocol 1 to remove the N-terminal Fmoc group.

Protocol 3: Cleavage, Purification, and Verification

This final phase liberates the stapled peptide and purifies it to homogeneity.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it thoroughly.

    • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[17][18]

    • Collect fractions corresponding to the major product peak.

  • Verification and Lyophilization:

    • Confirm the identity and purity of the collected fractions using mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final stapled peptide as a white, fluffy powder.

Characterization of Stapled Peptides

Rigorous characterization is essential to validate the success of the synthesis and to understand the biophysical properties of the stapled peptide.

Technique Purpose Expected Outcome for Stapled Peptides
Mass Spectrometry (ESI-MS, MALDI-TOF) Verifies the molecular weight of the final product.The observed mass should exactly match the calculated mass of the cyclized, deprotected peptide.
Circular Dichroism (CD) Spectroscopy Assesses the secondary structure and quantifies α-helicity.[19]A significant increase in α-helicity (characteristic minima at ~208 and ~222 nm) compared to the linear, unstapled precursor peptide.[7][16][20]
Nuclear Magnetic Resonance (NMR) Provides high-resolution 3D structural information.[19]Confirms the formation of the triazole linkage and allows for detailed structural analysis of the constrained helix.
Protease Resistance Assay Measures the stability of the peptide in the presence of proteolytic enzymes (e.g., trypsin, chymotrypsin).[2][21]The stapled peptide should exhibit a substantially longer half-life compared to its linear counterpart.
Fluorescence Polarization (FP) Assay Quantifies the binding affinity of the stapled peptide to its target protein.A low nanomolar to micromolar dissociation constant (Kd), often showing improved affinity over the unstapled version.

Conclusion and Future Outlook

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a highly specialized and enabling chemical tool for the synthesis of triazole-stapled peptides. Its compatibility with standard Fmoc-SPPS and the efficiency of the subsequent on-resin RuAAC reaction provide a robust and reliable pathway to novel peptide therapeutics. The resulting constrained peptides possess superior structural stability and drug-like properties, making them invaluable for interrogating and inhibiting historically "undruggable" intracellular PPIs.[6][22] As the field of peptide drug discovery continues to advance, the strategic use of such precisely engineered non-natural amino acids will undoubtedly play a pivotal role in the development of next-generation medicines.

References

  • Stapled peptides: targeting protein-protein interactions in drug development. Vertex AI Search.
  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress | Journal of Medicinal Chemistry - ACS Publications.
  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC. NIH.
  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. [Link]

  • Advances in Hydrocarbon Stapled Peptides via Ring‐Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications.
  • Peptide stapling techniques based on different macrocyclisation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00246F. Royal Society of Chemistry.
  • Recent Advances in Metal-Free Peptide Stapling Strategies | Chem & Bio Engineering. Wiley Online Library.
  • Advances in Hydrocarbon Stapled Peptides via Ring‐Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applic
  • Peptide Stapling Applied to Antimicrobial Peptides - PMC. NIH.
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. NIH.
  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications.
  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed. NIH.
  • Design, sequence composition, and structural analysis of stapled... | Download Scientific Diagram.
  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF.
  • Synthesis of 5-Hexynoic acid | Sigma-Aldrich. Sigma-Aldrich.
  • Stapled peptides: targeting protein-protein interactions in drug development - Open Exploration Publishing.
  • A two-component 'double-click' approach to peptide stapling - David Spring's group. University of Cambridge.
  • (2S)-2-(Fmoc-amino)-5-hexynoic acid - MySkinRecipes. MySkinRecipes.
  • Double quick, double click reversible peptide “stapling”. Royal Society of Chemistry.
  • Peptide stapling techniques based on different macrocyclisation chemistries - RSC Publishing. Royal Society of Chemistry.
  • Alkenyl Amino Acids for Stapled Peptides. AAPPTec.
  • Double quick, double click reversible peptide “stapling” - RSC Publishing. Royal Society of Chemistry.
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC. NIH.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Hydrocarbon Stapled Antimicrobial Peptides - PMC. NIH.
  • Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers.
  • Hydrocarbon Stapled & Constrained Peptides - Anaspec. Anaspec.
  • Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 Spike protein - ChemRxiv. ChemRxiv.
  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - MDPI. MDPI.
  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids - David Spring's group. University of Cambridge.

Sources

Methodological & Application

Application Note: Solid Phase Peptide Synthesis of (2R)-2-(Fmoc-amino)-5-hexynoic Acid (Fmoc-D-Hpg-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized solid-phase peptide synthesis (SPPS) protocol for incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-D-Homopropargylglycine, or Fmoc-D-Hpg-OH) into peptide sequences. As a non-canonical amino acid (NCAA) bearing a terminal alkyne, this residue is a critical handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the development of D-peptide therapeutics and mirror-image phage display libraries. This guide addresses specific challenges including solubility, coupling efficiency, and the preservation of the alkyne moiety during acidic cleavage.

Introduction & Strategic Considerations

The Molecule

(2R)-2-(Fmoc-amino)-5-hexynoic acid is the D-enantiomer of Homopropargylglycine. Unlike Propargylglycine (Pra), where the alkyne is attached to the


-carbon, Hpg has the alkyne on the 

-carbon (homologated). This extended side chain offers greater steric freedom for "click" conjugation but requires careful handling to prevent side-chain aggregation during synthesis.
Critical Challenges
  • Stereochemical Integrity: While the (2R) configuration (D-isomer) is stable under standard conditions, the use of strong bases (e.g., high concentrations of DBU) during coupling can induce racemization.

  • Alkyne Stability: Terminal alkynes are generally stable in TFA. However, in the presence of specific scavengers (e.g., dithioethane) and radical sources, thiol-yne addition side reactions can theoretically occur, though they are rare in standard SPPS.

  • Cost & Efficiency: Due to the high cost of the reagent relative to standard amino acids, the protocol prioritizes high-efficiency coupling reagents to maximize incorporation with near-stoichiometric equivalents.

Materials & Equipment

Reagents
  • Amino Acid: (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-D-Hpg-OH).

  • Resin: Rink Amide ProTide or ChemMatrix (recommended for hydrophobic sequences to minimize aggregation). Standard polystyrene Rink Amide is sufficient for short peptides (<15 residues).

  • Coupling Reagents: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Note: This combination is preferred over HATU/DIEA for expensive NCAAs to reduce the risk of base-catalyzed racemization and capping by guanidinylation.

  • Deprotection: 20% Piperidine in DMF (v/v) with 0.1M Oxyma (to suppress aspartimide formation if Asp is present).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[1][2][3] Avoid EDT (1,2-ethanedithiol) unless Met/Cys are present, to eliminate any risk of thio-yne side reactions.

Experimental Protocol

Resin Preparation[4]
  • Weigh appropriate resin to achieve 0.1 mmol scale.[4]

  • Swelling: Incubate resin in DCM (Dichloromethane) for 20 minutes. Drain.

  • Wash with DMF (N,N-Dimethylformamide) x 3.[4]

Fmoc Deprotection Cycle
  • Add 20% Piperidine/DMF (5 mL).

  • Agitate for 3 minutes. Drain.

  • Add fresh 20% Piperidine/DMF (5 mL).

  • Agitate for 12 minutes. Drain.

  • Wash: DMF x 5 (Critical to remove all piperidine traces which would quench the coupling active ester).

Coupling of (2R)-2-(Fmoc-amino)-5-hexynoic acid

Rationale: We use a 3-fold excess rather than the standard 5-fold to conserve the expensive reagent, relying on the high efficiency of DIC/Oxyma.

  • Activation Mixture:

    • In a small vial, dissolve 0.3 mmol Fmoc-D-Hpg-OH (3 eq) in minimal DMF.

    • Add 0.3 mmol Oxyma Pure (3 eq).

    • Add 0.3 mmol DIC (3 eq).

    • Pre-activation: Stir for 2 minutes. The solution should turn yellow/orange.

  • Coupling: Transfer the activated solution to the resin.

  • Incubation: Agitate at Room Temperature (RT) for 60 minutes .

    • Optional: For sequences >20 residues, heat to 50°C (microwave or water bath) for 20 minutes.

  • Wash: DMF x 3.

Capping (Mandatory Step)

To ensure no deletion sequences form if the NCAA coupling was incomplete:

  • Add Acetic Anhydride/DIEA/DMF (1:1:8 v/v/v).

  • Agitate for 10 minutes.

  • Wash: DMF x 3, DCM x 3.

Cleavage & Isolation
  • Wash resin with DCM x 5 to remove all DMF traces (DMF interferes with precipitation). Dry resin under Nitrogen flow.[4]

  • Cocktail Preparation (Reagent B optimized):

    • 95% TFA[1][3]

    • 2.5% TIS (Triisopropylsilane)

    • 2.5% H2O[1][3][5]

  • Reaction: Add cocktail to resin (10 mL per gram of resin). Agitate for 2.5 hours at RT.

  • Precipitation:

    • Filter the cleavage solution into cold Diethyl Ether (-20°C).

    • Centrifuge (3000 rpm, 5 min). Decant supernatant.

    • Wash pellet with cold ether x 2.

  • Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and lyophilize.

Process Visualization (Graphviz)

SPPS_Protocol Start Start: Resin Swelling (DCM, 20 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-D-Hpg-OH + DIC/Oxyma) Wash1->Activate Prepare Reagents Coupling Coupling Reaction (60 min, RT) Activate->Coupling Check Kaiser Test / QC Coupling->Check Check->Coupling Fail (Re-couple) Capping Capping (Ac2O/DIEA) Check->Capping Pass Repeat Next Cycle? Capping->Repeat Repeat->Deprotect Yes (Next AA) Cleavage Final Cleavage (TFA/TIS/H2O) Repeat->Cleavage No (Finish)

Caption: Logical flow of the SPPS cycle for Fmoc-D-Hpg-OH incorporation, including critical QC and capping steps.

Quality Control & Analytical Data

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.

  • Detection: UV 214 nm (peptide backbone) and 280 nm (aromatic residues, if any).

  • Expectation: The D-Hpg residue is hydrophobic. Expect a retention time shift relative to the non-alkyne analog (e.g., D-Lys or D-Met).

Mass Spectrometry (ESI-MS)
  • Verify the mass shift.

  • Mass Calculation: The residue mass of (2R)-2-amino-5-hexynoic acid is 111.14 Da (-H from COOH, -H from NH2).

  • Note: Ensure no +16 Da peaks are observed (oxidation of Met) or +56 Da (t-butyl adducts), which indicates scavenger failure.

Troubleshooting

IssuePossible CauseSolution
Incomplete Coupling Steric hindrance or aggregation.[6]Switch to HATU/HOAt/DIEA (1:1:2) for a second coupling (double coupling). Heat to 50°C.
Racemization High base concentration during activation.Use DIC/Oxyma (base-free activation). Avoid pre-activating with DIEA for >2 min.
Low Yield Alkyne degradation during cleavage.Ensure fresh TIS is used. Do not use EDT. Keep cleavage time under 3 hours.
Deletion Sequences Poor swelling or mixing.[7]Use ChemMatrix resin. Ensure efficient nitrogen bubbling or mechanical agitation.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Retrieved from

  • ChemPep. Fmoc Solid Phase Peptide Synthesis - Application Notes. Retrieved from

  • National Institutes of Health (NIH). (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Retrieved from

Sources

incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid into peptide sequences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Incorporation of (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-D-Hpg) in Peptide Synthesis

Executive Summary & Chemical Context

(2R)-2-(Fmoc-amino)-5-hexynoic acid, commonly referred to as Fmoc-D-Homopropargylglycine (Fmoc-D-Hpg) , is the D-enantiomer of the non-canonical amino acid homopropargylglycine. While its L-isomer ((2S)-configuration) is a standard tool for metabolic labeling, the (2R)-isomer is critical for the development of protease-resistant peptidomimetics , retro-inverso peptides , and D-peptide therapeutics .

The terminal alkyne side chain serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing post-synthetic modification with fluorophores, affinity tags, or PEG chains without interfering with native side-chain functionalities.

Key Chemical Properties:

  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid

  • Common Name: Fmoc-D-Homopropargylglycine (Fmoc-D-Hpg)

  • Molecular Weight: 349.38 g/mol [1][2]

  • Stereochemistry: (R)-configuration (corresponds to D-amino acids)

  • Function: Click chemistry handle, conformational constraint, proteolytic stabilizer.

Material Specifications & Handling

To ensure reproducibility, strict adherence to storage and handling protocols is required.

ParameterSpecificationRationale
Storage Temperature -20°C (Desiccated)Prevents hydrolysis and degradation of the Fmoc group.
Solubility DMF, NMP, DMSOHigh solubility in polar aprotic solvents required for SPPS.
Stability Acid-stable (TFA); Base-labile (Piperidine)Compatible with standard Fmoc SPPS; Alkyne is stable to TFA cleavage.
Light Sensitivity Protect from prolonged lightFmoc group can be sensitive to UV; prevents slow cleavage.

Experimental Protocols

Protocol A: Automated/Manual SPPS Incorporation

Objective: Efficient coupling of Fmoc-D-Hpg into a growing peptide chain while minimizing racemization and aggregation.

Mechanism: Standard carbodiimide or onium salt activation is effective. However, because D-amino acids are often used to disrupt secondary structures or in sequences prone to aggregation, we recommend Oxyma/DIC for its superior suppression of racemization compared to HBTU/DIEA, particularly if the sequence is prone to epimerization.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[3]

  • Coupling Cocktail:

    • Fmoc-D-Hpg (3.0 eq relative to resin loading)

    • DIC (Diisopropylcarbodiimide) (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection: 20% Piperidine in DMF (v/v).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[3] Wash with DMF (5x).

  • Activation:

    • Dissolve Fmoc-D-Hpg and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to adding to the resin.

    • Note: Pre-activation for 2-3 minutes is acceptable, but avoid prolonged activation which can lead to ester hydrolysis.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at Room Temperature (RT) for 60–90 minutes .

    • QC Check: Perform a Kaiser test.[4] If blue (positive), perform a second coupling (double couple) using half the equivalents for 45 minutes.

  • Washing: Wash resin with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): Acetic anhydride/DIEA/DMF to block unreacted amines if the sequence is long (>15 residues).

Protocol B: On-Resin Click Chemistry (CuAAC)

Objective: Conjugation of an azide-functionalized payload (e.g., Biotin-N3 or Fluorophore-N3) to the D-Hpg alkyne side chain before cleavage.

Safety: Copper(I) is susceptible to oxidation. Use degassed solvents.

Reagents:

  • Copper(I) Iodide (CuI) (0.5 eq)

  • L-Ascorbic Acid (Sodium Ascorbate) (1.0 eq)

  • Azide-Payload (2.0 – 3.0 eq)

  • Base: DIEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF/Piperidine is not used here. Use DMF or NMP.[5][6]

Procedure:

  • Preparation: Ensure the N-terminal Fmoc group is present (protected) to prevent copper chelation or side reactions with the N-terminus.

  • Dissolution: Dissolve the Azide-Payload, CuI, and Ascorbate in degassed DMF.

  • Reaction: Add the mixture to the resin-bound peptide containing D-Hpg.

  • Agitation: Shake at RT for 6–16 hours under Nitrogen (to prevent Cu oxidation).

  • Washing: Extensive washing is critical to remove copper.

    • Wash with DMF (5x).

    • Wash with 0.5% sodium diethyldithiocarbamate (w/v) in DMF (3x) or EDTA solution to chelate residual copper.

    • Wash with DCM (5x).

Protocol C: Cleavage & Isolation

Objective: Release the peptide from the solid support and remove side-chain protecting groups.[7]

Cocktail: Reagent K or Standard TFA Cocktail.

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise increase Water/TIS).

Procedure:

  • Add cleavage cocktail to the dried resin.

  • Agitate for 2–3 hours at RT.

  • Precipitate the filtrate in cold Diethyl Ether.

  • Centrifuge, wash pellet with ether (2x), and lyophilize.

Visualization of Workflows

The following diagram illustrates the decision matrix for incorporating (2R)-2-(Fmoc-amino)-5-hexynoic acid and subsequent "Click" modification.

SPPS_Workflow Start Start: Resin Selection (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Fmoc-D-Hpg (DIC/Oxyma, 3 eq) Deprotect->Couple QC QC: Kaiser Test Couple->QC DoubleCouple Double Couple (Re-do Coupling) QC->DoubleCouple Blue (Incomplete) Elongation Continue Peptide Elongation QC->Elongation Colorless (Complete) DoubleCouple->QC Decision Post-Synthesis Modification? Elongation->Decision Click On-Resin CuAAC Click (CuI, Ascorbate, Azide) Decision->Click Yes (Modify Side Chain) Cleavage TFA Cleavage & Workup Decision->Cleavage No (Native Alkyne) Click->Cleavage Final Purified D-Hpg Peptide Cleavage->Final

Figure 1: Strategic workflow for the incorporation and modification of Fmoc-D-Hpg in SPPS.

Technical Analysis: Coupling Efficiency & Racemization

When working with D-amino acids, maintaining chiral integrity is paramount. While D-Hpg is not exceptionally prone to racemization (unlike Cysteine or Histidine), the choice of coupling reagent impacts purity.

Coupling ReagentActivation MechanismRacemization RiskRecommended Use Case
DIC / Oxyma Carbodiimide / OximeLow Standard Protocol. Best for preventing epimerization in sensitive sequences.
HATU / DIEA Aminium SaltModerateUse for difficult/bulky couplings. Warning: Excess base (DIEA) can trigger base-catalyzed racemization.
HBTU / DIEA Aminium SaltModerateCost-effective alternative for routine couplings, but less efficient than HATU.

Expert Insight:

"The use of collidine or TMP (2,4,6-trimethylpyridine) as a base instead of DIEA when using HATU can further suppress racemization if you observe D/L mixtures in your final HPLC analysis."

References

  • ChemicalBook. (2024). (2R)-2-(Fmoc-amino)-5-hexynoic acid Properties and Specifications. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis. PMC1054321. Retrieved from

  • Cayman Chemical. (2024). 5-Hexynoic Acid and Derivatives: Application in Click Chemistry. Retrieved from

  • Peptide.com (AAPPTec). (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

Sources

Application Note: High-Fidelity Automated SPPS Cycles for Fmoc-D-Homopropargylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The integration of Fmoc-D-homopropargylglycine (Fmoc-D-Hpg-OH) into peptide sequences is a critical step for developing stapled peptides, macrocycles, and "Click" chemistry (CuAAC) conjugates. Unlike its natural counterparts, this non-canonical amino acid (ncAA) presents specific challenges in automated Solid-Phase Peptide Synthesis (SPPS):

  • Cost-Efficiency: As a high-value building block, coupling efficiency must be maximized to prevent deletion sequences without excessive waste.

  • Stereochemical Integrity: D-isomers are susceptible to racemization (conversion to L-form) if activation conditions are too basic or prolonged.

  • Side-Chain Stability: The terminal alkyne is generally robust, but its stability during cleavage requires specific scavenger cocktails to prevent acid-catalyzed hydration or thiol-yne addition.

This guide provides a self-validating, automated protocol designed to ensure >99% coupling efficiency while maintaining enantiomeric purity.

Critical Process Parameters (CPP)

Before programming the synthesizer, the following chemical logic must be understood to justify the parameters selected in Section 3.

Activation Chemistry: DIC/Oxyma vs. HATU/DIPEA

For Fmoc-D-Hpg-OH, DIC (Diisopropylcarbodiimide) / Oxyma Pure is the superior activation system.

  • Why: HATU/DIPEA creates a basic environment that increases the risk of base-catalyzed racemization of the sensitive D-alpha-proton. DIC/Oxyma creates a near-neutral to slightly acidic environment, significantly preserving chirality while maintaining high acylation power.

  • Recommendation: Use DIC/Oxyma for the D-Hpg coupling step.

Solvation and Aggregation

The homopropargyl side chain is hydrophobic. If D-Hpg is placed within a hydrophobic sequence (e.g., "difficult sequences"), on-resin aggregation can occur.

  • Why: Aggregation hinders diffusion of the bulky activated ester into the resin bead.

  • Recommendation: Use DMF as the primary solvent. For sequences >15 residues, perform the coupling at 50°C (if instrument allows) or use a "Double Couple" cycle to drive the reaction to completion.

Cleavage Cocktail Selection

Standard cocktails containing Ethanedithiol (EDT) pose a theoretical risk of thiol-yne addition to the alkyne under acidic conditions, though this is rare without radical initiators.

  • Safe Protocol: Use TIS (Triisopropylsilane) and Water as primary scavengers.[1]

  • Met/Cys Presence: If the peptide contains Methionine or Cysteine, replace EDT with DODT (3,6-Dioxa-1,8-octanedithiol) , which is less reactive toward alkynes than EDT but effectively protects sulfur side chains.

Automated Protocol Specifications

The following cycles are designed for standard automated synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage).

Reagent Preparation
ReagentConcentrationSolventNotes
Fmoc-D-Hpg-OH 0.2 MDMFDissolve via sonication. Ensure no particulates.
Activator (Oxyma) 0.5 MDMFOxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Base (DIC) 0.5 MDMFDiisopropylcarbodiimide.
Deprotection 20% (v/v)DMFPiperidine (standard) or 4-Methylpiperidine.
Wash Solvent N/ADMFHigh-grade (amine-free).
The "High-Fidelity" Automated Cycle

Program this specific cycle for the Fmoc-D-Hpg-OH residue only.

StepOperationReagent/ActionTimeTempRationale
1 Wash DMF (3x Flow)30 secRTRemoves residual piperidine from previous step.
2 Dispense Fmoc-D-Hpg-OH (5 eq)--High excess ensures kinetics favor coupling.
3 Dispense Oxyma Pure (5 eq)--1:1 ratio with AA prevents capping.
4 Dispense DIC (5 eq)--In situ activation prevents pre-racemization.
5 Mix Nitrogen Bubbling / Vortex2 minRT"Pre-soak" allows resin swelling with reagents.
6 Coupling 1 Reaction30 min RT/50°CPrimary coupling event.
7 Wash DMF (1x)--Removes bulk reagents but keeps resin swollen.
8 Re-Coupling Repeat Steps 2-4 (2.5 eq)30 min RT/50°CMandatory: Targets unreacted sites (deletion prevention).
9 Wash DMF (4x)--Critical removal of urea byproducts.
10 Capping Ac2O / DIPEA / DMF5 minRTCaps any unreacted amines to simplify purification.

Cleavage & Post-Synthesis Processing[2][3]

Cleavage Cocktail Formulation

Choose the cocktail based on your peptide sequence complexity.

  • Cocktail A (Standard - No Met/Cys):

    • TFA: 95%[2]

    • TIS: 2.5%[2][3]

    • H2O: 2.5%[3]

  • Cocktail B (Complex - Contains Met/Cys):

    • TFA: 94%

    • DODT: 2.5%[2]

    • TIS: 2.5%[2][3]

    • H2O: 1.0%

Procedure
  • Wash resin with DCM (3x) to remove DMF (DMF can cause TFA salts/adducts).

  • Add Cocktail (10 mL per 1g resin).

  • Agitate for 2.5 hours at Room Temperature.

    • Note: Do not exceed 3 hours to minimize alkyne hydration risks.

  • Precipitate in cold Diethyl Ether (-20°C).

  • Centrifuge and wash pellet 2x with ether.

Process Visualization (Logic Flow)

The following diagram illustrates the decision logic programmed into the automated synthesizer for the D-Hpg residue.

Automated_SPPS_Cycle Start Start Cycle: Fmoc-D-Hpg-OH Swell Resin Swelling (DMF, 2 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 Aggressive Wash (DMF x5) Deprotect->Wash1 Activate In-Situ Activation (DIC + Oxyma + AA) Wash1->Activate Couple1 Coupling 1 (30 min, 5 eq) Activate->Couple1 Decision Is Sequence >15 AA or 'Difficult'? Couple1->Decision Couple2 Double Coupling (Fresh Reagents, 30 min) Decision->Couple2 Yes (High Fidelity) Cap Capping Step (Ac2O/DIPEA) Decision->Cap No (Standard) Couple2->Cap FinalWash Final Wash (DMF x5 -> DCM x3) Cap->FinalWash Cleave Cleavage (TFA/TIS/H2O) FinalWash->Cleave

Caption: Workflow for the automated incorporation of Fmoc-D-Hpg-OH, highlighting the critical Double Coupling decision path for high-fidelity synthesis.

Quality Control & Troubleshooting

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Gradient: 5-95% Acetonitrile (0.1% TFA) over 30 mins.

  • Expected Result: D-Hpg peptides often elute slightly later than their L-counterparts or Glycine analogs due to the hydrophobic alkyne.

  • Racemization Check: If a "shoulder" peak appears immediately preceding the main peak, this is likely the L-isomer (diastereomer). Co-injection with an L-Hpg standard is required to confirm.

Common Issues
ObservationRoot CauseCorrective Action
Low Yield (Deletion) Steric hindrance or aggregation.Switch to Double Coupling (Step 8 in protocol) or increase temperature to 50°C.
Split Peak (HPLC) Racemization (D -> L).Switch activation from HATU/DIPEA to DIC/Oxyma . Reduce coupling time to 2x 20 min.
Mass +18 Da Alkyne Hydration.Water added across alkyne during cleavage. Ensure cleavage time <3 hours and use fresh TIS.
Mass +76 Da Thiol-Yne Addition.Reaction with EDT. Switch scavenger to DODT or remove thiol entirely (use TIS/H2O only).

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Bachem. (n.d.). Click Chemistry in Peptide Synthesis. Bachem Technical Guides. Link

  • Iris Biotech. (n.d.). Click Chemistry Reagents: Alkynes and Azides. Link

  • Subra, G., et al. (2002). Racemization-free coupling of Fmoc-amino acids. Journal of Peptide Science, 8(7), 365-371. (Contextual grounding for DIC/Oxyma preference).

Sources

Metabolic Labeling of Bacterial Peptidoglycan using D-Isomer Alkyne Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Part 1: Core Directive & Scientific Logic

Abstract & Mechanism of Action

This guide details the use of D-isomer alkyne amino acids (e.g., D-propargylglycine, D-ethynylalanine) for the specific metabolic labeling of bacterial peptidoglycan (PG). Unlike L-isomer analogs (e.g., L-HPG) which label nascent protein synthesis in both prokaryotes and eukaryotes via the ribosome, D-isomer analogs hijack the bacterial cell wall biosynthetic machinery.

The "Trojan Horse" Mechanism: Bacteria utilize D-amino acids (specifically D-Alanine and D-Glutamic acid) to construct the peptide stem of peptidoglycan, a structure absent in mammalian cells. Cytosolic enzymes such as Alanine Racemase (Alr) , D-Ala-D-Ala Ligase (Ddl) , and MurF exhibit substrate promiscuity, accepting D-alkyne analogs in place of natural D-Alanine. These analogs are incorporated into the PG stem peptide, translocated across the inner membrane, and cross-linked into the growing cell wall.

Once incorporated, the terminal alkyne handle is visualized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , providing a high-fidelity, bioorthogonal signal of active bacterial growth and cell wall remodeling.

Key Applications
  • Selective Imaging in Co-Culture: Visualize intracellular bacteria (e.g., Listeria, Salmonella) within host macrophages without background labeling of host proteins.

  • Antibiotic Susceptibility Testing (AST): Rapidly distinguish growing bacteria from dormant/dead cells based on PG synthesis activity.

  • Peptidoglycan Remodeling Dynamics: Track septal vs. peripheral cell wall synthesis during the cell cycle.

Part 2: Experimental Workflow & Protocols

Material Selection & Preparation[2]
ComponentRecommended ReagentFunctionNotes
Metabolic Probe D-Propargylglycine (D-Pra) or D-Ethynylalanine (EDA) Peptidoglycan LabelUse D-isomer only. L-isomer will label proteins.[2][3]
Click Tag Azide-Fluorophore (e.g., Azide-488, Azide-Cy5)DetectionSelect fluorophore based on microscope filter set.
Catalyst CuSO₄ · 5H₂O Reaction CatalystSource of Cu(II).
Reducing Agent Sodium Ascorbate ReductantReduces Cu(II) to catalytic Cu(I). Prepare fresh.
Ligand THPTA or TBTA Cu(I) StabilizerProtects biomolecules from oxidation; accelerates reaction.
Fixative Paraformaldehyde (PFA) 2-4% Cell PreservationEssential to stop metabolism and permeabilize envelope.
Protocol: Metabolic Labeling of Bacterial Peptidoglycan[1]

Phase 1: Metabolic Incorporation [1]

  • Culture Preparation: Grow bacterial culture (e.g., E. coli, B. subtilis) to mid-log phase (OD₆₀₀ ~ 0.4–0.6).

    • Expert Insight: Stationary phase bacteria synthesize less PG and will label poorly.

  • Pulse Labeling: Dilute the culture 1:10 into fresh media containing the D-alkyne probe.

    • Working Concentration: 0.5 mM – 5.0 mM. (Significantly higher than L-isomer protein labeling due to competition with endogenous D-Ala).

    • Duration:

      • Short Pulse: 5–15 mins (Labels septal growth/division sites).

      • Long Pulse: 1–2 hours (Labels the entire cell contour).

  • Washing: Centrifuge bacteria (5,000 x g, 3 min) and wash 2x with PBS to remove unbound probe.

Phase 2: Fixation & Permeabilization

  • Resuspend pellets in 70% Ethanol (ice cold) or 2-4% PFA . Incubate for 15–30 minutes at room temperature (RT).

    • Why: Ethanol fixation permeabilizes the Gram-negative outer membrane, allowing Click reagents to access the periplasmic peptidoglycan.

  • Wash 2x with PBS.[4]

Phase 3: Click Reaction (CuAAC) Safety Note: Cu(I) is toxic to live cells. This step is performed on fixed cells.

  • Prepare Click Cocktail (Add in order):

    • PBS (Buffer)

    • CuSO₄ (1 mM final)

    • THPTA Ligand (1.5 mM final) – Premix Cu and Ligand before adding to cocktail for best results.

    • Azide-Fluorophore (10–20 µM final)

    • Sodium Ascorbate (5 mM final) – Add last to initiate catalysis.

  • Reaction: Resuspend bacterial pellet in 100–200 µL of Click Cocktail.

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Washing: Wash cells 3x with PBS containing 1 mM EDTA.

    • Expert Insight: EDTA chelates residual copper, reducing background fluorescence.

Phase 4: Imaging

  • Resuspend in mounting media (with DAPI if DNA counterstain is desired).

  • Mount on agarose pads or poly-L-lysine coated coverslips.

  • Image using Phase Contrast and Fluorescence channels.

Part 3: Visualization & Data Analysis[6]

Pathway Diagram: The "Trojan Horse" Incorporation

The following diagram illustrates how D-alkyne amino acids bypass the ribosome and hijack the Mur pathway for cell wall integration.

PeptidoglycanLabeling cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Cell Wall (Peptidoglycan) DAA D-Alkyne AA (Probe) Ligase Ddl / MurF (Ligases) DAA->Ligase Hijacks Enzyme Racemase Alanine Racemase Precursor UDP-MurNAc- Pentapeptide-Alkyne Ligase->Precursor Incorporation LipidII Lipid II (Translocation) Precursor->LipidII MraY/MurG PBP PBPs (Transpeptidases) LipidII->PBP Flipping MaturePG Labeled Peptidoglycan PBP->MaturePG Cross-linking Click Click Reaction (Azide-Fluorophore) MaturePG->Click Detection

Caption: D-Alkyne amino acids hijack cytosolic ligases (Ddl/MurF), incorporate into Lipid II, and are cross-linked into the mature peptidoglycan by Penicillin-Binding Proteins (PBPs).[1][3][4][5][6][7][8][9]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Signal Low metabolic activityEnsure bacteria are in Log Phase. Increase probe concentration (up to 5 mM).
High Background Non-specific fluorophore bindingIncrease washing steps. Use 1 mM EDTA in the final wash. Reduce fluorophore concentration.
Host Cell Labeling Probe racemization or L-isomer contaminationEnsure probe purity (>99% D-isomer). Verify D-specificity with an L-isomer control (should label host).
Cell Lysis Copper toxicity (if live click)Perform Click reaction after fixation. Use THPTA ligand to buffer Cu ions.

Part 4: References

  • Siegrist, M. S., et al. (2013). "D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen." ACS Chemical Biology.

  • Kuru, E., et al. (2012). "In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids." Angewandte Chemie International Edition.

  • Hsu, Y. P., et al. (2017). "Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls." Chemical Science.

  • Cava, F., et al. (2011). "D-Amino acids control bacterial cell wall remodeling and virulence." Nature Reviews Microbiology.

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences.

Sources

Application Note & Protocol: Preparation of High-Quality Stock Solutions of (2R)-2-(Fmoc-amino)-5-hexynoic Acid for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. (2R)-2-(Fmoc-amino)-5-hexynoic acid is a key building block that introduces a terminal alkyne moiety into a peptide chain. This functionality serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. The success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the quality and integrity of the reagents used, particularly the amino acid solutions. This document provides a comprehensive guide with detailed protocols for the preparation of stock solutions of (2R)-2-(Fmoc-amino)-5-hexynoic acid, emphasizing solvent selection, stability considerations, and quality control to ensure optimal coupling efficiency and final peptide purity.

Scientific Principles & Core Considerations

Chemical Profile of (2R)-2-(Fmoc-amino)-5-hexynoic Acid

(2R)-2-(Fmoc-amino)-5-hexynoic acid is characterized by three key chemical features:

  • The (2R)-Stereocenter: This defines the specific stereochemistry at the alpha-carbon.

  • The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino function. It is stable under coupling conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent, which is the foundation of Fmoc-based SPPS[3].

  • The 5-Hexynoic Acid Side Chain: This linear six-carbon chain terminates in an alkyne. The hydrophobicity of this side chain can influence solubility and may contribute to aggregation during the synthesis of longer or particularly hydrophobic peptide sequences[4][5].

Property Value Reference
Molecular Formula C₂₁H₁₉NO₄[6]
Molecular Weight 349.38 g/mol [6]
CAS Number 1234692-66-0[6]
Appearance White to off-white solid[6]
Solid Storage Store at 2-8°C or -20°C, sealed and protected from moisture.[1][6]
The Critical Role of Solvent Selection

The solvent in SPPS is not merely a medium but an active participant that influences reaction kinetics, resin swelling, and reagent stability. The most prevalent solvents in Fmoc-SPPS are polar aprotic solvents[7][8].

  • N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve most protected amino acids and coupling reagents[8][9]. However, its utility is tempered by significant drawbacks. DMF can degrade over time to form dimethylamine and formic acid[9]. Dimethylamine, being a secondary amine, can cause premature cleavage of the Fmoc group, leading to deletion sequences and impurities[9]. Therefore, the use of high-purity, amine-free, peptide-synthesis-grade DMF is absolutely essential for reproducible and high-fidelity synthesis[10].

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often superior alternative to DMF in terms of solvating power, which can be beneficial for disrupting peptide aggregation and improving coupling yields[9]. The primary caution with NMP is that some studies report greater decomposition of Fmoc-amino acids over extended periods when dissolved in NMP compared to DMF[9].

  • Dichloromethane (DCM): While common in Boc-based SPPS, DCM is used less frequently as the primary solvent in Fmoc chemistry because it can react with piperidine to form an insoluble precipitate[9]. It may, however, be used in solvent mixtures or for the initial dissolution of highly hydrophobic amino acids before dilution with DMF[11].

Recommendation: For routine synthesis, high-purity DMF is the recommended solvent. For sequences prone to aggregation, NMP can be a valuable alternative. Regardless of the choice, the principle of using freshly prepared solutions remains paramount.

Solution Stability and Best Practices

The stability of Fmoc-amino acids in solution is finite. The ester linkage in the Fmoc group is susceptible to cleavage, and the amino acid itself can undergo side reactions.

  • Fresh is Best: It is a foundational principle in SPPS that amino acid stock solutions should be prepared fresh daily. Storing solutions, even at low temperatures, risks degradation that can compromise the synthesis.

  • Avoid Excessive Heat: While gentle warming can aid dissolution, excessive heat can accelerate the degradation of the Fmoc-amino acid. Sonication is a preferred method for assisting dissolution.

  • Inert Atmosphere: While not always necessary for standard amino acids, for sensitive syntheses or long-term storage of the solid reagent, maintaining an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative damage and degradation from atmospheric moisture.

Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing a high-quality stock solution of (2R)-2-(Fmoc-amino)-5-hexynoic acid.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_qc Quality Control & Use calc 1. Calculate Mass Target Molarity: 0.1 M - 0.5 M weigh 2. Weigh Solid Use an analytical balance. Work in a fume hood. calc->weigh solvent 3. Add Solvent Use high-purity DMF or NMP. Add ~80% of final volume. weigh->solvent dissolve 4. Dissolve Reagent Vortex and/or sonicate. Avoid excessive heat. solvent->dissolve volume 5. Adjust to Final Volume Use a volumetric flask for accuracy. dissolve->volume mix 6. Homogenize Invert flask to ensure uniform concentration. volume->mix qc 7. Visual Inspection Confirm complete dissolution. Solution must be clear and colorless. mix->qc use 8. Immediate Use Transfer to synthesizer vials. Prepare fresh daily. qc->use

Caption: Workflow for preparing Fmoc-amino acid stock solutions.

Detailed Experimental Protocol

This protocol provides a step-by-step method for preparing a 100 mL stock solution of (2R)-2-(Fmoc-amino)-5-hexynoic acid at a concentration of 0.2 M.

Required Materials and Equipment
  • (2R)-2-(Fmoc-amino)-5-hexynoic acid (MW: 349.38 g/mol )

  • Peptide synthesis grade N,N-Dimethylformamide (DMF), amine-free

  • 100 mL Class A volumetric flask with stopper

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Glass funnel

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Step-by-Step Procedure
  • Calculation:

    • Calculate the mass of (2R)-2-(Fmoc-amino)-5-hexynoic acid required.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.2 mol/L × 0.1 L × 349.38 g/mol = 6.988 g

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh exactly 6.988 g of the solid (2R)-2-(Fmoc-amino)-5-hexynoic acid. Perform this step in a fume hood.

  • Initial Dissolution:

    • Place a glass funnel into the neck of the 100 mL volumetric flask.

    • Carefully transfer the weighed solid into the flask. Tap the funnel gently to ensure all powder is transferred.

    • Add approximately 80 mL of high-purity DMF to the flask.

    • Stopper the flask and swirl gently to begin dissolving the solid.

  • Complete Dissolution:

    • If the solid does not dissolve readily with swirling, use an ultrasonic bath.

    • Place the flask in the water bath and sonicate for 5-10 minute intervals. Check for dissolution after each interval. The water in the bath should be at room temperature to avoid heating the solution.

    • Causality Note: The hydrophobic side chain can make this amino acid slightly more challenging to dissolve than simpler ones. Sonication provides the necessary energy to break up solid-state crystal lattices and promote solvation without thermal degradation[4].

  • Final Volume Adjustment:

    • Once the solid is completely dissolved and the solution is at room temperature, carefully add DMF until the bottom of the meniscus reaches the 100 mL calibration mark on the flask.

    • Use a Pasteur pipette for the final addition to avoid overshooting the mark.

  • Homogenization and Quality Control:

    • Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

    • Visually inspect the solution against a bright background. It must be completely clear, colorless, and free of any particulate matter. If any particulates are visible, the solution should not be used.

  • Use and Storage:

    • Immediately transfer the required volume of the stock solution to the amino acid vials for your automated peptide synthesizer.

    • Crucially, this solution should be considered stable for a single day's use only. Discard any unused solution at the end of the day. Do not store and reuse.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solid fails to dissolve completely 1. Poor solvent quality (contains water or other impurities).2. Insufficient sonication or agitation.3. Solution is saturated (concentration is too high for the solvent).1. Use fresh, unopened, peptide-synthesis-grade DMF.2. Continue sonication for another 10-15 minutes.3. Prepare a more dilute solution. Most synthesizers can be programmed for variable volume delivery to compensate.
Solution appears cloudy or hazy 1. Presence of insoluble impurities in the solid amino acid.2. Moisture contamination in the solvent.3. Incomplete dissolution.1. Filter the solution through a 0.45 µm PTFE syringe filter, though it is preferable to start over with a higher purity reagent lot.2. Discard the solution and remake with fresh, anhydrous DMF.3. Return to the dissolution step (sonication).
Poor coupling efficiency in synthesis 1. Degraded amino acid solution (prepared in advance).2. Poor quality solvent leading to premature Fmoc deprotection.3. Inaccurate concentration of the stock solution.1. Always prepare solutions fresh daily. This is the most common cause of failure.2. Verify the quality and source of your DMF.3. Double-check all calculations and ensure a calibrated balance and Class A volumetric glassware were used.

References

  • Vertex AI Search Result[9]: Information on common SPPS solvents like NMP and DMF, including their properties and potential for causing Fmoc-amino acid decomposition.

  • Vertex AI Search Result[7]: General statement on the use of polar aprotic solvents (DMF, NMP, DCM) for Fmoc-SPPS.

  • Vertex AI Search Result[10]: Emphasizes the critical importance of using good quality, amine-free DMF for successful peptide synthesis.

  • Vertex AI Search Result[12]: Discussion on the exploration of greener solvents like 2-MeTHF as alternatives to traditional SPPS solvents.

  • Vertex AI Search Result[6]: Chemical properties of (2R)-2-(Fmoc-amino)-5-hexynoic acid, including MW, formula, CAS, and storage temperature.

  • Vertex AI Search Result[3]: General principles of Fmoc-SPPS, including the role of the Fmoc protecting group and its solubility in organic solvents.

  • Vertex AI Search Result[13]: Describes an aqueous SPPS protocol, providing context for alternative, though less common, methodologies.

  • Vertex AI Search Result[8]: Identifies DMF, NMP, and DCM as the most widely used solvents for Fmoc-SPPS and notes their hazardous classification.

  • Vertex AI Search Result[14]: General tips for SPPS success, implicitly supporting the need for high-quality reagents.

  • Vertex AI Search Result[15]: Provides a general protocol for amino acid coupling, which involves dissolving the Fmoc-amino acid in DMF.

  • Vertex AI Search Result[1]: Describes the primary use of (2S)-2-(Fmoc-amino)-5-hexynoic acid for introducing alkyne functionalities for click chemistry and bioconjugation.

  • Vertex AI Search Result: A protocol that mentions dissolving an Fmoc-amino acid in dry DCM, sometimes with a drop of DMF to aid dissolution.

  • Vertex AI Search Result[16]: PubChem entry for a related compound, providing general chemical information context.

  • Vertex AI Search Result[11]: Mentions dissolving protected amino acids in DMF or DCM/DMF mixtures.

  • Vertex AI Search Result[17]: General SPPS protocol describing the dissolution of protected amino acids in a suitable solvent before activation.

  • Vertex AI Search Result[18]: Product information for a related hexenoic acid derivative.

  • Vertex AI Search Result[19]: A review article providing standard protocols for Fmoc-SPPS, including resin handling and coupling steps.

  • Vertex AI Search Result[2]: Discusses the utility of 5-hexynoic acid's dual functionality (alkyne and carboxylic acid) in organic synthesis, including click chemistry.

  • Vertex AI Search Result[20]: A generalized procedure for SPPS that involves swelling the resin in DMF.

  • Vertex AI Search Result[21]: Application note for a different unnatural amino acid, providing a template for protocol structure.

  • Vertex AI Search Result[22]: Discusses challenges in peptide synthesis, including the use of coupling reagents and chemical waste.

  • Vertex AI Search Result[4]: Highlights the challenges of synthesizing "difficult sequences," often containing hydrophobic amino acids that can aggregate.

  • Vertex AI Search Result[5]: Discusses peptide chain aggregation caused by stretches of hydrophobic amino acids.

  • Vertex AI Search Result: Protocols for cysteine-containing peptides, highlighting the need for careful planning in SPPS.

  • Vertex AI Search Result[23]: Review on advances in Fmoc-SPPS, noting the high quality of commercially available Fmoc building blocks.

  • Vertex AI Search Result[24]: Details on the importance of high-purity Fmoc-amino acids, noting that impurities can cause side reactions.

  • Vertex AI Search Result[25]: Discusses sustainability challenges and the role of coupling reagents in modern peptide synthesis.

  • Vertex AI Search Result[26]: A research forum discussion on failed peptide elongation, pointing to potential issues with aggregation and "difficult sequences".

  • Vertex AI Search Result[27]: Study on Fmoc deprotection, noting that DMF is a standard solvent.

  • Vertex AI Search Result[28]: Study on a greener solvent, PolarClean, showing its capacity to dissolve Fmoc-amino acids.

  • Vertex AI Search Result[29]: Provides a data table showing the high solubility of most Fmoc-amino acids in the green solvent PolarClean.

  • Vertex AI Search Result[30]: Discusses the challenges of choosing appropriate amino acid derivatives, noting that some have low solubility in DMF.

Sources

Application Note: Precision Cell Surface Engineering with (2R)-2-(Fmoc-amino)-5-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-L-Hpg-OH) for functionalizing cell surfaces. Unlike metabolic labeling reagents (e.g., free L-Homopropargylglycine) which are incorporated globally into the proteome, the Fmoc-protected derivative is designed for the precision synthesis of alkyne-bearing peptides via Solid Phase Peptide Synthesis (SPPS).[1]

These synthetic peptides can be engineered to bind or insert into cell membranes, presenting a bioorthogonal alkyne handle on the cell surface. This handle allows for the subsequent attachment of fluorophores, drugs, or affinity tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

Key Advantages[3][4]
  • Site-Specificity: Allows precise placement of the alkyne tag within a designed peptide sequence (e.g., RGD targeting motifs or lipid-anchored peptides).

  • Metabolic Independence: Does not require the cell's translational machinery; suitable for non-metabolically active cells or specific surface targeting.

  • Versatility: Compatible with standard Fmoc SPPS workflows.[1][3]

Chemical Background & Mechanism

(2R)-2-(Fmoc-amino)-5-hexynoic acid is a non-canonical amino acid (NCAA) analog of Methionine/Lysine with two critical features:

  • Fmoc Group: Protects the

    
    -amine, enabling standard SPPS assembly.
    
  • Terminal Alkyne (Hexynoic side chain): A bioorthogonal "click" handle that is inert in biological systems but reacts rapidly with azides in the presence of a copper catalyst.

The Engineering Workflow

The process involves three distinct phases:

  • Synthesis: Incorporation of Fmoc-L-Hpg-OH into a "Surface Anchor Peptide" (SAP).

  • Functionalization: Incubation of cells with the SAP, which binds or inserts into the membrane.

  • Ligation: Reaction of the surface-exposed alkyne with an Azide-Tag (e.g., Azide-AlexaFluor 488).

Workflow Reagent (2R)-2-(Fmoc-amino)- 5-hexynoic acid SPPS Solid Phase Peptide Synthesis Reagent->SPPS Fmoc Cycles Peptide Alkyne-Tagged Anchor Peptide SPPS->Peptide Cleavage & Purification Cell Cell Surface Functionalization Peptide->Cell Incubation (Insertion/Binding) Click CuAAC Click Reaction Cell->Click + Azide-Tag + Cu/THPTA Result Fluorescent/Drug Conjugated Cell Click->Result Covalent Triazole Link

Caption: Workflow for converting the Fmoc-amino acid building block into a functionalized cell surface.

Protocol 1: Synthesis of Alkyne-Anchor Peptides[6]

Objective: Synthesize a lipidated peptide anchor (e.g., Palmitoyl-Gly-Gly-Hpg-PEG-Arg-Arg-Arg) that inserts into the cell membrane, exposing the Hpg alkyne.

Materials
  • Reagent: (2R)-2-(Fmoc-amino)-5-hexynoic acid (Fmoc-L-Hpg-OH).

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HBTU/HOBt or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Lipid Tail: Palmitic Acid (for membrane anchoring).

  • Solvents: DMF (anhydrous), Piperidine (20% in DMF).

Step-by-Step Methodology
  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.[4]

  • Coupling Cycles (Standard AA):

    • Dissolve 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, and 8 eq. DIPEA in DMF.[4][5]

    • Add to resin.[3][4][5] Shake for 45 min at RT.

    • Wash 3x DMF.[4][5]

  • Coupling Fmoc-L-Hpg-OH:

    • Note: Use HATU instead of HBTU for this step to maximize coupling efficiency of the non-canonical amino acid.

    • Dissolve 2.0 eq. Fmoc-L-Hpg-OH (conserve reagent), 1.95 eq. HATU, and 4 eq. DIPEA in DMF.[4][5]

    • Couple for 60-90 min .

    • QC Check: Perform a Kaiser test (ninhydrin) to ensure complete coupling.

  • N-Terminal Capping (Lipidation):

    • After removing the final Fmoc, couple Palmitic Acid (5 eq.) using HBTU/DIPEA to create the hydrophobic anchor.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

    • Verify: Mass Spectrometry (ESI-MS) to confirm mass of Palmitoyl-Peptide-Hpg.

Protocol 2: Cell Surface Functionalization & Click Chemistry

Objective: Insert the synthesized peptide into live cell membranes and conjugate a fluorophore via CuAAC.

Safety Warning: Copper (Cu) is toxic to live cells. This protocol uses THPTA or BTTAA ligands to shield the cells from oxidative stress during the reaction.

Reagents Preparation
ComponentStock Conc.[4][5][6][7]Working Conc.Role
Alkyne-Peptide 10 mM (DMSO)10–50 µMSurface Anchor
Azide-Fluorophore 10 mM (DMSO)20 µMDetection Tag
CuSO4 50 mM (H2O)100 µMCatalyst Source
THPTA Ligand 250 mM (H2O)500 µMCu(I) Stabilizer/Detoxifier
Sodium Ascorbate 100 mM (Fresh)2.5 mMReducing Agent (Cu²⁺

Cu⁺)
Step-by-Step Methodology
Phase A: Peptide Insertion
  • Seed Cells: Plate cells (e.g., HeLa, CHO) in 24-well plates or confocal dishes. Grow to 80% confluency.

  • Wash: Rinse cells 2x with PBS (Phosphate Buffered Saline) to remove serum proteins (serum albumin can sequester lipid-peptides).

  • Incubation:

    • Dilute the Alkyne-Peptide to 20 µM in serum-free media (e.g., Opti-MEM).

    • Add to cells.[1][6][7] Incubate for 15–30 minutes at 37°C.

    • Note: Rapid insertion occurs due to the palmitoyl tail.

  • Wash: Rinse cells 2x with PBS to remove unbound peptide.

Phase B: Live Cell Click Reaction (CuAAC)
  • Prepare Click Mixture: Mix reagents in this exact order to prevent Cu precipitation:

    • PBS (Buffer)

    • THPTA Ligand (500 µM)

    • CuSO4 (100 µM) -> Premix Cu and Ligand for 1 min

    • Azide-Fluorophore (20 µM)

    • Sodium Ascorbate (2.5 mM) -> Add last, immediately before use.

  • Labeling: Add the Click Mixture to the cells.

  • Incubation: Incubate for 5–10 minutes at Room Temperature (protect from light).

    • Critical: Do not exceed 15 mins to minimize copper toxicity.

  • Termination: Aspirate mixture. Wash cells 3x with PBS containing 1% BSA (Albumin chelates excess copper and removes non-specific dye).

  • Imaging: Add live-cell imaging media and visualize immediately on a confocal microscope.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Cell Toxicity / Death Copper toxicityIncrease THPTA:Cu ratio to 5:1. Reduce incubation time to 3-5 mins. Use BTTAA ligand (more biocompatible).
Low Signal Inefficient Peptide InsertionEnsure cells are washed free of serum before peptide addition. Increase peptide conc. to 50 µM.
High Background Non-specific Azide stickingWash with 1% BSA or 5% FBS after the click reaction. Perform a "dye only" control.
Peptide Precipitation Hydrophobic Palmitoyl tailDissolve peptide stock in DMSO. Ensure final DMSO in media is <0.5%.

Alternative Application: Metabolic Labeling (BONCAT)

If your goal is global proteomic profiling (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT) rather than surface engineering, you must remove the Fmoc group before use.

Protocol:

  • Dissolve Fmoc-L-Hpg-OH in 20% Piperidine/DMF for 30 mins.

  • Precipitate with cold ether or purify via HPLC to isolate H-L-Hpg-OH (Free Amine) .

  • Add the free Hpg (50 µM) to methionine-free media.

  • Incubate cells for 1-4 hours. The cell will incorporate Hpg into all nascent proteins.

  • Proceed to Click Chemistry (Section 4, Phase B).

References

  • Beatty, K. E., et al. (2005).[8] "Selective Dye-Labeling of Newly Synthesized Proteins in Bacterial Cells." Journal of the American Chemical Society. Link

  • Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine." Nature Protocols. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[2] Nature Chemical Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (2R)-2-(Fmoc-amino)-5-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols specifically for researchers, scientists, and drug development professionals working with (2R)-2-(Fmoc-amino)-5-hexynoic acid. Our focus is to address and mitigate the critical issue of racemization during peptide coupling, ensuring the stereochemical integrity and biological activity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern for (2R)-2-(Fmoc-amino)-5-hexynoic acid?

A: Racemization is the loss of stereochemical purity at the alpha-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] For (2R)-2-(Fmoc-amino)-5-hexynoic acid, which is the (R)-enantiomer (equivalent to a D-amino acid), this results in the formation of its (S)-enantiomer (L-amino acid). The biological function of a peptide is dictated by its precise three-dimensional structure. The presence of these diastereomeric impurities can drastically reduce or alter the peptide's therapeutic efficacy and may introduce unforeseen biological effects.[1]

Q2: What is the primary chemical mechanism that causes this racemization during coupling?

A: The main pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] This occurs after the carboxylic acid is activated by the coupling reagent. A base in the reaction mixture can then abstract the proton from the alpha-carbon, leading to the formation of a planar, achiral enolate intermediate which is in equilibrium with the oxazolone. This intermediate can be protonated from either face, resulting in a mixture of both (R) and (S) enantiomers.[3]

Q3: Are all coupling reagents the same in terms of racemization risk?

A: No, the choice of coupling reagent is a critical factor.[4]

  • High Risk: Carbodiimides like DIC (diisopropylcarbodiimide) or DCC (dicyclohexylcarbodiimide), when used alone, pose a high risk of racemization because they form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[5][6]

  • Lower Risk: Uronium/aminium reagents (e.g., HBTU, HATU) and phosphonium reagents (e.g., PyBOP) are generally safer, especially when used with additives.[7][8] HATU is often considered superior for difficult couplings with less epimerization.[6]

  • Safest Approach: The combination of a carbodiimide (like DIC) with a racemization-suppressing additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) is highly recommended.[1][5][9] These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[5][10] OxymaPure is often superior to HOBt in suppressing racemization and is a non-explosive alternative.[11][12]

Q4: How does the base I use affect racemization?

A: The base is crucial and often a primary cause of racemization. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) significantly increase the rate of racemization by promoting the abstraction of the alpha-proton.[9][13] For sensitive amino acids, it is highly recommended to use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or, preferably, 2,4,6-collidine.[7][9][14] Using the minimum necessary amount of base is also critical.[1]

Understanding the Racemization Pathway

The key to prevention is understanding the mechanism. The following diagram illustrates the formation of the problematic oxazolone intermediate, which is the central cause of racemization for N-protected amino acids during coupling.

RacemizationMechanism Start (2R)-2-(Fmoc-amino)- 5-hexynoic acid Activated Activated Ester (O-acylisourea or other) Start->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Cyclization Amine + Incoming Amine Activated->Amine Base_In Base (e.g., DIPEA) Base_In->Activated α-proton abstraction Proton_In Protonation Oxazolone->Proton_In Amine2 + Incoming Amine Oxazolone->Amine2 R_Product (R)-Peptide (Desired Product) Proton_In->R_Product Re-protonation S_Product (S)-Peptide (Racemized Product) Proton_In->S_Product Re-protonation Amine->R_Product Direct Coupling (Desired Pathway) Amine2->R_Product Amine Attack Amine2->S_Product Amine Attack

Caption: Base-catalyzed racemization via the 5(4H)-oxazolone pathway.

Troubleshooting Guide: High Racemization Detected

If you've confirmed the presence of the undesired (S)-diastereomer in your product, use this workflow to diagnose and solve the problem.

Troubleshooting Start High Racemization Detected Step1 Step 1: Review Coupling Reagents What reagent/additive system was used? Start->Step1:q Carbo Carbodiimide (DIC/DCC) alone? Step1->Carbo Onium Onium Salt (HBTU/HATU)? Carbo->Onium No Sol_Carbo SOLUTION: ALWAYS use with an additive. Switch to DIC/OxymaPure®. Carbo->Sol_Carbo Yes Step2 Step 2: Evaluate Base What base was used and how much? Onium->Step2:q Yes OK Proceed to Next Step Onium->OK No DIPEA Using DIPEA? Step2->DIPEA Sol_Base SOLUTION: Switch to a sterically hindered base like 2,4,6-Collidine. Use <= 2 equivalents. DIPEA->Sol_Base Yes OK2 Proceed to Next Step DIPEA->OK2 No Step3 Step 3: Assess Conditions Check temperature and pre-activation time Temp High Temp / Long Pre-activation? Step3->Temp Sol_Temp SOLUTION: Perform coupling at 0°C. Minimize pre-activation time (<5 min). Temp->Sol_Temp Yes OK->Step2:q OK2->Step3:q

Caption: A logical workflow for troubleshooting high racemization levels.[3]

Data Summary: Impact of Reagents on Racemization

The selection of coupling reagents, additives, and bases has a quantifiable impact on the degree of racemization. While specific percentages vary by sequence, the following table provides a comparative summary to guide your experimental design.

Coupling SystemBaseRelative Racemization RiskRationale
DIC / OxymaPure® - (Base-free) or CollidineVery Low Oxyma forms a highly reactive ester that is resistant to racemization and is considered a superior, safer alternative to HOBt.[11][15]
DIC / HOBt- (Base-free) or CollidineLow HOBt effectively intercepts the O-acylisourea intermediate, suppressing racemization.[5][16]
HATU / HOAtCollidine or NMMLow HATU is a highly efficient aminium reagent; using a weaker, hindered base is key to minimizing racemization.[7][8]
HBTU / HOBtCollidine or NMMLow to Medium A very common and effective reagent, but slightly more prone to racemization than HATU under basic conditions.[8]
PyBOP / HOBtCollidine or NMMLow to Medium A phosphonium-based reagent that is generally safe, but benefits from a hindered base.[7]
DIC onlyDIPEAVery High The combination of an un-intercepted O-acylisourea intermediate and a strong base is a recipe for significant racemization.[6][9]
HBTU / HATUDIPEAHigh Even with efficient reagents, a strong, non-hindered base like DIPEA will promote racemization.[15][17]

Recommended Low-Racemization Protocol

This protocol is optimized to minimize racemization during the coupling of (2R)-2-(Fmoc-amino)-5-hexynoic acid in Solid-Phase Peptide Synthesis (SPPS). The method of choice is a carbodiimide-mediated coupling using DIC with OxymaPure® as the additive.

Protocol: DIC/OxymaPure® Coupling

This protocol is highly recommended for routine couplings of racemization-prone amino acids.[15]

Materials:

  • Resin-bound peptide with free N-terminal amine

  • (2R)-2-(Fmoc-amino)-5-hexynoic acid (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)[1]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate reaction vessel, dissolve (2R)-2-(Fmoc-amino)-5-hexynoic acid (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.

    • Add DIC (3-5 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Note: Do not allow for prolonged pre-activation as this can increase side reactions.[9]

    • Immediately add the activation mixture to the washed, deprotected resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for 1-2 hours. For this particularly sensitive amino acid, consider performing the coupling at 0°C to further minimize racemization risk.[1]

  • Washing & Monitoring:

    • Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test (or other appropriate qualitative test) to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be required.

References

  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wikipedia. (n.d.). Peptide synthesis.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Al-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry.
  • Aapptec. (n.d.). Coupling Reagents.
  • de la Torre, B. G., & Albericio, F. (2022).
  • Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.).
  • Mohd, K., et al. (2023).
  • Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • BenchChem. (2025). Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS).
  • D'Alonzo, D., et al. (2018).
  • Liu, K., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • BenchChem. (2025).
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Technical Support Center: Fmoc-amino-5-hexynoic Acid Solubility in DMF

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving solubility challenges of Fmoc-amino-5-hexynoic acid in DMF, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center. As Senior Application Scientists, we understand that encountering solubility issues with key reagents like Fmoc-amino-5-hexynoic acid can be a significant bottleneck in your workflow, particularly in solid-phase peptide synthesis (SPPS) and related applications. This guide is structured to provide both quick answers and in-depth troubleshooting protocols to help you overcome these challenges efficiently.

The structure of Fmoc-amino-5-hexynoic acid, featuring a bulky, hydrophobic Fmoc group and a linear six-carbon chain, contributes to its tendency to aggregate in polar aprotic solvents like N,N-Dimethylformamide (DMF).[1] This aggregation, driven by hydrophobic interactions and intermolecular hydrogen bonding, is often the primary cause of poor solubility.[1] This guide will walk you through systematic steps to achieve a clear, homogenous solution ready for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My Fmoc-amino-5-hexynoic acid isn't dissolving in DMF with simple vortexing. What's the first thing I should try?

A: The first and often most effective step is sonication.[2][3][4] Use a sonicator bath to break up solid aggregates. Sonicate the vial in short bursts, monitoring the temperature to ensure it does not significantly increase, as excessive heat can degrade the Fmoc group.[2]

Q2: Can I heat the solution to improve solubility?

A: Yes, gentle heating is a common and effective method. Warm the solution to 30-40°C with stirring.[1][2] It is critical to avoid higher temperatures, as the Fmoc protecting group is heat-sensitive and can undergo cleavage at elevated temperatures, especially above 100°C.[2][5]

Q3: The solution is still cloudy after sonication and gentle warming. What's my next option?

A: If physical methods are insufficient, consider using a co-solvent. Adding a small percentage (e.g., 5-10%) of N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can often improve solubility.[1][2] NMP is generally a stronger solvent for Fmoc-protected amino acids than DMF.[6]

Q4: Why is the quality of my DMF important?

A: The purity of your DMF is crucial. Over time, DMF can degrade to form dimethylamine impurities.[6] Dimethylamine is a base that can cause premature cleavage of the Fmoc group, leading to unintended side reactions and impurities in your synthesis.[6] Always use high-purity, amine-free, or anhydrous DMF, and consider using freshly opened bottles for sensitive applications.

In-Depth Troubleshooting Guide

If the initial steps in the FAQ section do not resolve the issue, a more systematic approach is required. This guide provides a logical workflow, from verifying your starting materials to employing advanced dissolution techniques.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing solubility issues with Fmoc-amino-5-hexynoic acid in DMF.

G cluster_0 Troubleshooting Workflow start Start: Fmoc-amino-5-hexynoic acid + DMF reagents Step 1: Verify Reagent Quality - Use high-purity, anhydrous DMF - Check for particulates in solid start->reagents initial Step 2: Initial Dissolution Attempt - Add DMF to solid - Vortex vigorously reagents->initial check1 Is solution clear? initial->check1 sonicate Step 3: Apply Sonication - Use ultrasonic bath - Monitor temperature check1->sonicate No success Success: Solution Ready for Use check1->success Yes check2 Is solution clear? sonicate->check2 heat Step 4: Apply Gentle Heat - Warm to 30-40°C - Stir continuously check2->heat No check2->success Yes check3 Is solution clear? heat->check3 cosolvent Step 5: Use Co-Solvents - Add NMP or DCM (5-20%) - Or switch solvent entirely to NMP check3->cosolvent No check3->success Yes check4 Is solution clear? cosolvent->check4 additives Step 6 (Advanced): Use Additives - Add chaotropic salts (e.g., LiCl) - Disrupts H-bonding check4->additives No check4->success Yes fail Consult Further - Re-evaluate concentration - Consider alternative reagents additives->fail

Caption: A systematic workflow for dissolving Fmoc-amino-5-hexynoic acid.

Step 1: Verify Reagent Quality

Causality: The quality of both the solute and the solvent is the foundation of a successful experiment. Impurities in either can significantly hinder solubility or cause unwanted side reactions.

  • Solvent (DMF): As previously mentioned, aged DMF can contain dimethylamine, which compromises the integrity of the Fmoc group.[6] It can also absorb water from the atmosphere, which can alter its solvation properties and interfere with subsequent reactions.

  • Solute (Fmoc-amino-5-hexynoic acid): Ensure the solid is a fine powder. Clumps or crystalline material will dissolve more slowly. Check the certificate of analysis to ensure it meets purity specifications.

Step 2: Physical Dissolution Methods

These methods use physical energy to overcome the activation energy barrier for dissolution and break apart intermolecular aggregates.

  • Weigh the required amount of Fmoc-amino-5-hexynoic acid into a clean, dry vial.

  • Add the calculated volume of high-purity DMF.

  • Cap the vial securely.

  • Place the vial in a sonicator bath.

  • Sonicate in intervals of 1-2 minutes. After each interval, visually inspect the solution.

  • Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[2]

  • Continue until the solid is fully dissolved.

  • Follow steps 1-3 from Protocol 1.

  • Place the vial on a magnetic stirrer with a heating function.

  • Gently warm the solution to a maximum of 40°C while stirring.[1][2]

  • Maintain this temperature and continue stirring until the solid is fully dissolved.

  • Once dissolved, allow the solution to cool to room temperature before use in your synthesis.

Step 3: Chemical Dissolution Methods

If physical methods fail, modifying the chemical environment of the solvent is the next logical step.

Causality: The principle behind using a co-solvent is to modify the polarity and solvating properties of the primary solvent (DMF) to better match the solute. NMP, for instance, is more polar than DMF and can be more effective at solvating peptide chains and protected amino acids.[6]

  • Recommended Co-solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Procedure: Start by adding a small volume (e.g., 5-10% of the total volume) of the co-solvent to your suspension in DMF. Vortex and observe. If solubility improves but is not complete, you can incrementally add more co-solvent. In difficult cases, switching the primary solvent to NMP entirely may be necessary.[1][2][6]

Causality: For persistent aggregation issues, which are common in peptide synthesis, chaotropic agents can be employed.[1] These are salts (e.g., LiCl) that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds. By disrupting the intermolecular hydrogen bonding between Fmoc-amino acid molecules, they can effectively break up aggregates and improve solubility.

  • Recommended Agent: Lithium Chloride (LiCl)

  • Procedure: This method is typically used directly in the coupling reaction. A low concentration of LiCl (e.g., 0.1-0.5 M) can be added to the DMF used for the coupling step. It is crucial to test this on a small scale first, as high salt concentrations can sometimes interfere with downstream processes or purification.

Summary of Dissolution Techniques
MethodRecommended ParametersProsCons/Risks
Vigorous Vortexing Room TemperatureSimple, fast, no risk of degradation.Often insufficient for aggregated or poorly soluble compounds.
Sonication Intermittent bursts, keep temp < 40°CHighly effective at breaking up aggregates.[1][7]Prolonged sonication can generate heat, risking Fmoc deprotection.[2]
Gentle Heating 30 - 40°C with stirringIncreases kinetic energy, improving dissolution rate.Risk of thermal degradation of the Fmoc group if overheated.[2][5]
Co-Solvents (NMP, DCM) 5-20% v/v or complete solvent swapNMP is a stronger solvent for many Fmoc-AAs.[6]May alter reaction kinetics; must be compatible with all reagents.
Chaotropic Agents (LiCl) 0.1 - 0.5 M in reaction mixtureExcellent for disrupting strong H-bond-mediated aggregation.[1]Can complicate purification; must be tested for compatibility.

References

  • BenchChem Technical Support. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. BenchChem.
  • BenchChem Technical Support. (2025). improving the solubility of Fmoc-D-Val-OH for coupling reactions. BenchChem.
  • J. Reye, et al. (2020). How to dissolve Fmoc-Asp-OAll? ResearchGate. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Mutter, M., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 198-202. [Link]

  • SB-PEPTIDE. Peptide solubility guidelines. [Link]

  • Various Authors. (2022). DMF Work-up and Solubility Issues. Reddit. [Link]

  • Various Authors. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Reddit. [Link]

Sources

Technical Support Center: Protecting Alkynes During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Alkyne Oxidation, Hydration, and Scavenger Addition

Part 1: Diagnostic Hub (Troubleshooting)

User Issue: "My alkyne-modified peptide has the wrong mass after cleavage."

Before adjusting your protocol, you must identify the specific chemical failure. "Oxidation" is a catch-all term often used incorrectly to describe three distinct side reactions that affect alkynes in TFA (Trifluoroacetic acid).

Compare your Mass Spectrometry (ESI-MS) data against this table:

Mass Shift (Δ)DiagnosisThe Chemical RealityPrimary Cause
+18 Da Hydration Alkyne

Methyl Ketone
Water in TFA cocktail acting as a nucleophile under acidic catalysis.
+16 Da Oxidation Alkyne

Alkyne Oxide / Diketone
Peroxides in aged ether/solvents or atmospheric oxygen.
+94 Da EDT Adduct Alkyne

Vinyl Thioether
Ethanedithiol (EDT) radical addition across the triple bond.
+124 Da Thioanisole Alkyne

Vinyl Sulfide
Thioanisole radical addition (common in Reagent K).
+166 Da DODT Adduct Alkyne

Vinyl Thioether
DODT addition (often used as an "odorless" EDT replacement).

Part 2: The Chemistry of Failure (Mechanistic Insight)

To prevent these issues, you must understand the causality. Alkynes are generally stable to acid, but they are highly reactive toward radicals (thiols) and nucleophiles (water) when activated by strong acids like TFA.

The Thiol-Yne "Click" (Unwanted)

The most common failure mode is not oxidation , but thiol-yne addition . Standard cleavage cocktails (like Reagent K or B) often contain thiols (EDT, Thioanisole, DODT) to protect Methionine and Tryptophan.

  • Mechanism: In the presence of light or trace initiators, thiyl radicals (

    
    ) form. These attack the alkyne, forming a vinyl radical which abstracts a hydrogen, locking the scavenger onto your peptide.
    
  • Result: A complex mixture of inseparable isomers.

Acid-Catalyzed Hydration[1]
  • Mechanism: The protonated alkyne (vinyl cation) is attacked by water. Tautomerization converts the resulting enol into a stable methyl ketone.

  • Result: Loss of bio-orthogonality (the alkyne is gone, so Click chemistry is impossible).

Visualization: Alkyne Degradation Pathways

Alkyne_Side_Reactions Alkyne Intact Alkyne (R-C≡CH) Enol Enol Intermediate Alkyne->Enol TFA + H2O (Acid Catalysis) VinylRadical Vinyl Radical Alkyne->VinylRadical Thiol (R-SH) + Radical Initiator (Light/O2) Ketone Methyl Ketone (+18 Da) Enol->Ketone Tautomerization VinylSulfide Vinyl Sulfide Adduct (+Scavenger Mass) VinylRadical->VinylSulfide H-Abstraction

Figure 1: Competing degradation pathways for alkynes in TFA cleavage cocktails. Note that Thiol-Yne addition is irreversible.

Part 3: Optimized Prevention Protocols

The "Standard" Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is unsafe for alkynes. You must switch to a silane-based scavenger system or a strictly anaerobic thiol system.

Protocol A: The "Silane-Only" Method (Recommended)

Best for: Peptides containing Alkyne, but NO Methionine (Met) or Cysteine (Cys). Logic: Triisopropylsilane (TIPS) is a hydride donor that scavenges carbocations effectively but does not add across the triple bond like a thiol.

  • Cocktail Formulation (Reagent B Modified):

    • TFA: 95%[1]

    • TIPS (Triisopropylsilane): 2.5%

    • Water: 2.5% (Keep minimal to prevent hydration)

    • Note: Exclude Phenol if possible, as it can occasionally undergo electrophilic aromatic substitution with activated alkynes.

  • Procedure:

    • Pre-chill the cocktail to 0°C.

    • Add to resin.[2][3]

    • Cleave for 2 hours maximum.

    • Precipitate immediately in ice-cold diethyl ether.

Protocol B: The "Anaerobic Thiol" Method

Best for: Peptides containing BOTH Alkyne and Met/Cys/Trp. Logic: You need thiols (like DODT) to prevent Met oxidation and re-alkylation of Cys. To stop the thiol from reacting with the alkyne, you must suppress radical formation by removing Oxygen.

  • Cocktail Formulation:

    • TFA: 90%

    • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5%

    • TIPS: 2.5%

    • Water: 5%

  • The "Argon Blanket" Workflow:

    • Step 1: Prepare the cocktail in a separate vial.

    • Step 2 (Critical): Sparge the cocktail with Argon or Nitrogen gas for 10 minutes before adding to the resin. This removes dissolved oxygen (the radical initiator).

    • Step 3: Add cocktail to the resin under a stream of Argon.

    • Step 4: Seal the reaction vessel tightly. Wrap in aluminum foil (exclude light).

    • Step 5: Cleave at room temperature (do not heat).

Visualization: The Safe Cleavage Workflow

Safe_Cleavage_Workflow Start Resin-Bound Peptide (Alkyne + Met/Cys) Decision Does it contain Met/Cys? Start->Decision CocktailA Prepare Silane Cocktail (TFA / TIPS / H2O) NO THIOLS Decision->CocktailA No CocktailB Prepare Thiol Cocktail (TFA / DODT / TIPS) Decision->CocktailB Yes Cleave Cleavage Reaction (Max 2-3 Hours) CocktailA->Cleave Degas CRITICAL: Sparge with Argon (10 mins) to remove O2 CocktailB->Degas Dark Protect from Light (Foil Wrap) Degas->Dark Dark->Cleave Workup Cold Ether Precipitation Cleave->Workup

Figure 2: Decision tree for selecting the correct cleavage protocol based on peptide composition.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use DTT (Dithiothreitol) as a scavenger for alkyne peptides? A: Avoid it. DTT is a dithiol that forms stable 6-membered rings upon oxidation. However, like EDT, it is prone to radical addition across alkynes. If you must reduce disulfides later, do it in a separate post-cleavage step at neutral pH, not during the acidic cleavage.

Q: My peptide has a Propargylglycine (Pra) residue. Is it more sensitive than other alkynes? A: Yes. Terminal alkynes like Propargylglycine are sterically accessible, making them more prone to both hydration and scavenger addition than internal alkynes or sterically bulky cyclooctynes (like DBCO). For Pra-containing peptides, the Protocol A (Silane-only) is strongly preferred.

Q: I see a +18 Da peak, but I used anhydrous TFA. Where did the water come from? A: Water is ubiquitous. It comes from:

  • The Resin: Did you wash the resin with DCM and dry it thoroughly before cleavage? DMF trapped in the resin is hygroscopic.

  • The Ether: Diethyl ether used for precipitation absorbs atmospheric moisture rapidly.

  • The Air: Cleaving in an open vessel on a humid day. Fix: Wash resin with DCM x3, dry under N2, and use fresh, unopened TFA ampoules.

Q: Can I use microwave-assisted cleavage to speed this up? A: No. Microwave irradiation generates heat and can promote radical formation. High temperatures (38°C+) significantly accelerate the hydration of alkynes to ketones [1]. Always cleave alkyne peptides at Room Temperature (RT) or 0°C.

References

  • Chen, Z.W., Luo, M.T., & Ye, D.N. (2014). TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones.[4][5] Chemical Papers.

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[6][7] Bioconjugate Chemistry, 23(3), 392-398.

  • Stathopoulos, P., et al. (2013).[8] Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63.[8]

  • Fields, G.B. (1990). Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids.[9] Int. J. Pept.[9][10][11] Protein Res.

Sources

Technical Support Center: (2R)-2-(Fmoc-amino)-5-hexynoic Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization of Yield and Purity in SPPS Molecule ID: Fmoc-L-Homopropargylglycine (Fmoc-Hpg-OH)

Introduction: The "Click" Chemistry Workhorse

You are likely working with (2R)-2-(Fmoc-amino)-5-hexynoic acid , commonly known as Fmoc-L-Homopropargylglycine (Fmoc-Hpg-OH) . This non-canonical amino acid is a methionine surrogate used primarily to introduce a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.

While structurally similar to Propargylglycine (Pra), Hpg is superior for many applications because its longer side chain (adding one methylene group) reduces steric hindrance at the peptide backbone, improving both coupling efficiency and subsequent click reaction kinetics.

However, its hydrophobicity and susceptibility to base-catalyzed racemization present specific challenges. This guide addresses those critical failure points.

Module 1: Coupling Optimization (The Critical Step)

The Problem: Users often report "low yield," but the root cause is frequently racemization (leading to non-crystallizable or inseparable diastereomers) or aggregation (leading to deletion sequences).

Protocol A: The "Gold Standard" for Purity (DIC/Oxyma)

Recommended for: Long peptides (>15 residues) or when racemization is detected.

Standard base-mediated coupling (HBTU/DIEA) carries a high risk of racemizing the


-proton of Hpg. We recommend switching to a carbodiimide/oxime strategy which maintains a neutral-to-acidic pH during activation.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF (N,N-Dimethylformamide)[1][2]

Step-by-Step Workflow:

  • Dissolve: Fmoc-Hpg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activate: Add DIC (3.0 eq). Do not pre-activate for more than 2 minutes.

  • Couple: Add mixture to resin. Shake for 60–120 minutes at Room Temperature.

  • Monitor: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Hpg is primary, Chloranil is robust for detecting aggregates).

Protocol B: The "Power" Coupling (HATU/Collidine)

Recommended for: Difficult sequences where steric hindrance causes deletion.

If DIC/Oxyma fails to drive the reaction to completion, use HATU but replace DIEA with Collidine (TMP) . Collidine is a weaker base than DIEA, significantly reducing proton abstraction from the


-carbon.
ComponentEquivalentsRole
Fmoc-Hpg-OH3.0 - 5.0Building Block
HATU2.9 - 4.9Strong Activator (Uronium)
2,4,6-Collidine 5.0 - 10.0 Base (Non-nucleophilic, weak)

Module 2: Troubleshooting Logic & Visualization

Workflow: Diagnostic Decision Tree

Use this logic flow to diagnose synthesis failures involving Fmoc-Hpg-OH.

Hpg_Optimization Start Issue: Low Yield / Impurity CheckLCMS Analyze Crude LC-MS Start->CheckLCMS MassShift Mass Shift Observed? CheckLCMS->MassShift PlusMass + Amino Acid Mass (Double Hit) MassShift->PlusMass M + Hpg MinusMass - Amino Acid Mass (Deletion) MassShift->MinusMass M - Hpg SameMass Correct Mass, Multiple Peaks MassShift->SameMass Isomers Sol_Double Cause: Fmoc removal during coupling Fix: Reduce base concentration PlusMass->Sol_Double Sol_Deletion Cause: Aggregation Fix: Use Pseudoproline dipeptides or elevate temp (40°C max) MinusMass->Sol_Deletion Sol_Racemization Cause: D-isomer formation Fix: Switch to DIC/Oxyma Avoid HBTU/DIEA SameMass->Sol_Racemization

Figure 1: Diagnostic logic for troubleshooting Fmoc-Hpg-OH incorporation errors. Note that "Same Mass, Multiple Peaks" is the hallmark of racemization.

Module 3: Post-Synthetic Processing (Cleavage & Storage)

The terminal alkyne on Hpg is relatively stable, but it can be compromised by carbocations generated during TFA cleavage.

Cleavage Cocktail Recommendations
Cocktail NameComposition (v/v)Best For...
Reagent B (Standard) TFA (95%), TIS (2.5%), H2O (2.5%)Simple sequences. TIS (Triisopropylsilane) protects the alkyne from reduction.
Reagent K (Scavenger) TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%)Sequences containing Met, Cys, or Trp . EDT prevents oxidation but is smelly.[3]
"Click" Friendly TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%)Recommended. DODT is a less odorous substitute for EDT and highly effective for Hpg.

Critical Warning: Avoid using dithioerythritol (DTT) in the cleavage cocktail if you plan to do click chemistry immediately without purification, as free thiols can interfere with copper catalysts.

Frequently Asked Questions (FAQs)

Q1: My Hpg residue is not clicking efficiently. Is the alkyne gone? A: It is rare for the alkyne to be destroyed by TFA. The issue is usually structural .

  • Diagnosis: Hpg is hydrophobic. If your peptide is also hydrophobic, it may be aggregating in the aqueous "click" buffer, hiding the alkyne.

  • Fix: Add 20-30% DMSO or TFE (Trifluoroethanol) to your click reaction buffer to expose the alkyne.

Q2: Can I use microwave synthesis for Fmoc-Hpg-OH? A: Proceed with caution.

  • Risk:[2][4][5] High temperatures (>50°C) with strong bases (DIEA) accelerate racemization exponentially.

  • Protocol: If using a microwave synthesizer (e.g., CEM Liberty Blue), set the coupling temperature to max 50°C and use DIC/Oxyma . Do not use standard 75°C or 90°C protocols.

Q3: How do I store the Fmoc-Hpg-OH powder? A: Store at -20°C in a desiccator. Allow the bottle to warm to room temperature before opening. Moisture condensation can hydrolyze the Fmoc group, leading to "double hits" (insertion of two amino acids) during synthesis.

Q4: I see a peak with Mass + 28 Da. What is it? A: This is likely N-formylation .

  • Cause: Using DMF that has degraded into dimethylamine and formic acid.

  • Fix: Use fresh, high-grade DMF. If the problem persists, switch to NMP (N-methyl-2-pyrrolidone) for the Hpg coupling step.

References

  • Optimized Synthesis of Fmoc-Hpg

    • Title: An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH[6]

    • Source: NIH / PMC (Vertex AI Search Result 1.1)
    • URL:[Link]

    • Relevance: Establishes the baseline purity and synthesis routes for the building block itself.
  • Racemization Control

    • Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group
    • Source: NIH / PMC (Vertex AI Search Result 1.4)
    • URL:[Link]

    • Relevance: Validates the use of DIC/Oxyma over HBTU/DIEA for sensitive amino acids.
  • Cleavage Protocols

    • Title: Fmoc Resin Cleavage and Deprotection[3][5][7][8][9][10]

    • Source: Sigma-Aldrich / Merck (Vertex AI Search Result 1.19)
    • Relevance: Standardizes the scavenger cocktails (Reagent K vs B).
  • Solubility & Aggregation

    • Title: Solubility of Fmoc protected amino acids used in Project C
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Confirms solubility profiles in DMF vs NMP.

Sources

Technical Support Center: (2R)-2-(Fmoc-amino)-5-hexynoic Acid Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TECH-5HEX-STRG Subject: Storage Protocol to Prevent Degradation of (2R)-2-(Fmoc-amino)-5-hexynoic acid Compound Class: Unnatural Amino Acids / Alkyne-Functionalized Fmoc-Amino Acids CAS Registry Number: 1234692-66-0 (Generic/Stereoisomer specific)

Core Storage Directive (Executive Summary)

As a Senior Application Scientist, I often see degradation in this compound class not due to the inherent instability of the molecule, but due to thermal cycling and hydrolytic stress .

(2R)-2-(Fmoc-amino)-5-hexynoic acid contains three reactive/sensitive vectors:

  • Fmoc Group: Base-labile and sensitive to slow hydrolysis.

  • Terminal Alkyne: Generally stable but susceptible to oxidative coupling if trace metals are present or during prolonged light exposure.

  • Alpha-Carbon (Chiral Center): Prone to racemization (conversion from 2R to 2S) under basic conditions or elevated temperatures.

Optimal Storage Conditions Table
ParameterRecommendationCriticalityScientific Rationale
Temperature +2°C to +8°C (Standard) -20°C (Long-term >6 months)HighLow temp slows kinetic racemization and spontaneous Fmoc cleavage.
Atmosphere Inert Gas (Argon or Nitrogen)MediumPrevents oxidation of the alkyne tail and moisture absorption.
Moisture Desiccated (<30% RH)CriticalWater catalyzes Fmoc hydrolysis and causes physical clumping.
Light Dark / Amber Vial MediumUV can initiate radical reactions on the alkyne chain.
Container Glass (Borosilicate)HighPlasticizers from some plastics can leach; glass is impermeable.

Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the three primary failure modes for this compound.

degradation_pathways Compound (2R)-2-(Fmoc-amino)-5-hexynoic acid Hydrolysis Fmoc Cleavage (Free Amine + Dibenzofulvene) Compound->Hydrolysis Slow Hydrolysis Racemization Racemization (2R -> 2S Mixture) Compound->Racemization Proton Abstraction Oxidation Alkyne Cross-linking (Di-yne formation) Compound->Oxidation Oxidative Coupling Moisture Moisture (H2O) Moisture->Hydrolysis Base Base / Heat Base->Racemization Metal Trace Metals / UV Metal->Oxidation

Figure 1: Primary degradation vectors. Note that moisture is the most common storage enemy, leading to deprotection.

Troubleshooting & FAQs

Issue 1: "The powder has turned from white to off-white/yellow."

Diagnosis: Fmoc Cleavage. The yellow color is likely dibenzofulvene , a byproduct released when the Fmoc group is cleaved. This occurs if the compound was exposed to moisture or basic fumes (e.g., stored near amines like piperidine in the fridge).

  • Action: Check purity via HPLC. If yellowing is significant, repurification is difficult; the free amine may have polymerized or reacted.

  • Prevention: Store in a secondary container (desiccator) separate from volatile bases.

Issue 2: "The compound is clumping and difficult to weigh."

Diagnosis: Hygroscopicity. The compound has absorbed water. While this doesn't immediately degrade the chemical structure, it alters the molecular weight (weighing error) and accelerates hydrolysis.

  • Action: Dry under high vacuum over P₂O₅ or KOH pellets for 24 hours.

  • Protocol: Always allow the refrigerated bottle to warm to room temperature before opening to prevent condensation.

Issue 3: "Can I store this compound dissolved in DMF or DMSO?"

Diagnosis: Solvent Instability. Do NOT store in solution for long periods.

  • Reasoning: DMF and DMSO slowly decompose to produce amines (dimethylamine), which will deprotect the Fmoc group (remove it) and potentially cause racemization at the alpha-carbon.

  • Limit: Use fresh solutions within 24-48 hours. If freezing is absolutely necessary, use anhydrous DMSO at -20°C, but shelf-life is drastically reduced (weeks, not months).

Issue 4: "I am seeing a split peak on my HPLC."

Diagnosis: Racemization. You likely have a mixture of the (2R) and (2S) enantiomers.

  • Cause: Exposure to heat (>30°C) or base during storage or handling.

  • Verification: Run on a Chiralpak® or Chiralcel® column to confirm enantiomeric excess (ee).

Standard Operating Procedures (SOPs)

SOP-01: Handling & Aliquoting

Objective: Minimize freeze-thaw cycles and moisture exposure.[1]

  • Equilibration: Remove the vial from the freezer/fridge. Let it sit on the bench for 30-60 minutes until it reaches room temperature. Do not open while cold.

  • Environment: Work in a fume hood with low humidity.

  • Aliquoting: If you plan to use the compound over several months, weigh out single-use aliquots (e.g., 100mg or 500mg) into amber glass vials.

  • Sealing: Purge the headspace of each vial with dry Nitrogen or Argon gas (2-3 seconds at low psi). Cap tightly with a Teflon-lined cap.

  • Storage: Place vials in a resealable bag with a silica gel packet. Return to -20°C.

SOP-02: Quality Control Check (HPLC)

Objective: Verify integrity before critical synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 210 nm (peptide backbone).

  • Acceptance Criteria: Single sharp peak >98% purity. No shoulder peaks (indicates partial deprotection or racemization).

Workflow Visualization

storage_workflow Start Receive Shipment (+4°C or Ambient) Check Visual Inspection (White Powder?) Start->Check Equilibrate Equilibrate to RT (Prevent Condensation) Check->Equilibrate Pass Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Equilibrate->Aliquot Seal Seal with Desiccant Aliquot->Seal Store Store at -20°C (Long Term) Seal->Store

Figure 2: Recommended workflow from receipt to long-term storage.

References

  • ChemicalBook. (2024). (2R)-2-(Fmoc-amino)-5-hexynoic acid Basic Information & CAS. Retrieved from

  • AAPPTEC. (n.d.). Handling and Storage of Peptides and Amino Acids. Retrieved from

  • Merck/Sigma-Aldrich. (2024). Peptide Stability and Potential Degradation Pathways. Retrieved from

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Stability of Fmoc Group. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Identification of Peptides Containing 5-Hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hexynoic acid (5-Hex) is a short-chain, alkyne-functionalized fatty acid analog used primarily as a metabolic chemical reporter. Unlike native fatty acids, 5-Hex contains a terminal alkyne group that is biologically inert but chemically reactive via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

This guide details the mass spectrometry (MS) identification of 5-Hex-modified peptides. It specifically addresses the analytical challenges of detecting this small modification (+94.04 Da) versus the industry-standard approach of "clicking" it to an enrichment handle (biotin or cleavable linker). We compare 5-Hex against alternative bioorthogonal probes (e.g., Azidohomoalanine, 17-ODYA) and provide a validated workflow for high-confidence site identification.

The Chemical Reporter Landscape: 5-Hex vs. Alternatives

Selecting the correct chemical reporter is the first step in experimental design. 5-Hex is unique due to its short chain length (C6), making it distinct from long-chain lipid probes and amino acid analogs.

Table 1: Comparative Analysis of Bioorthogonal Probes
Feature5-Hexynoic Acid (5-Hex) 17-ODYA (Alkynyl-Palmitate) Azidohomoalanine (AHA)
Chemical Nature Alkyne-fatty acid (C6)Alkyne-fatty acid (C17)Azide-amino acid (Met analog)
Primary Target Short-chain acylation (Lysine), Histone PTMsS-Palmitoylation (Cysteine)Nascent protein synthesis (Met)
Tag Size Small (Minimal steric perturbation)Large (Mimics palmitate)Small (Mimics methionine)
Ligation Chemistry CuAAC (Requires Copper)CuAAC (Requires Copper)SPAAC (Copper-free) or CuAAC
MS Detection +94.04 Da (Direct) or Linker-dependent (Enriched)+248.25 Da (Direct)-4.98 Da (vs Met)
Key Advantage Penetrates cells easily; mimics specific short-chain acylations.Validated for lipid modification profiling.Non-toxic to live cells (SPAAC); global synthesis marker.
Limitation Requires Cu(I) (cytotoxic if live-clicking); low ionization efficiency without tag.Hydrophobic; difficult to solubilize.High background if Met depletion is incomplete.

Mass Spectrometry Behavior & Fragmentation Logic[1]

The identification of 5-Hex peptides relies heavily on whether you are analyzing the "raw" modification or a "clicked" enrichment product.

Scenario A: Direct Analysis (The "Raw" Modification)

In high-abundance samples (e.g., histone extracts), 5-Hex can be detected directly on Lysine residues without enrichment.

  • Modification Name: 5-Hexynoyl

  • Composition:

    
     (Added to Lysine)
    
  • Monoisotopic Mass Shift: +94.0419 Da

  • Calculation: 5-Hexynoic Acid (

    
    ) - Water (
    
    
    
    ) =
    
    

Fragmentation Characteristics (HCD/CID):

  • Neutral Losses: Alkyne tails are relatively stable under HCD (Higher-energy Collisional Dissociation) compared to phosphorylation, but may show non-specific hydrocarbon losses.

  • Immonium Ions: Look for the Lysine immonium ion shifted by the modification mass, though this is often obscured in the low-mass region.

Scenario B: Enrichment-Based Analysis (The "Click" Product)

This is the standard workflow for low-abundance targets. The 5-Hex peptide is clicked to a Cleavable Linker (e.g., Biotin-Azide with a Dde or DADPS site).

  • Mechanism: The mass shift depends entirely on the stub left behind after chemical cleavage of the linker.

  • Why Cleavable? Eluting the whole biotin-streptavidin complex is difficult and suppresses ionization. Cleavable linkers allow you to elute a peptide with a small, defined chemical tag.

Diagram 1: Fragmentation Logic of Clicked Peptides

FragmentationLogic cluster_legend Detection Strategy Precursor Precursor Ion (Peptide + Linker Stub) Activation HCD Activation Precursor->Activation Isolation Backbone b/y Ion Series (Sequence Info) Activation->Backbone Peptide Bond Break Diagnostic Diagnostic Ions (Linker Specific) Activation->Diagnostic Side Chain Break NeutralLoss Neutral Loss (e.g., -Linker) Activation->NeutralLoss Labile Group Localize Modification Site Localize Modification Site Backbone->Localize Modification Site Confirm Modification Presence Confirm Modification Presence Diagnostic->Confirm Modification Presence

Figure 1: Under HCD fragmentation, the clicked peptide yields standard backbone ions (b/y) for sequencing, while the linker moiety often generates high-intensity diagnostic ions used to trigger targeted MS2 or MS3 scans.

Experimental Protocol: The "Click-MS" Workflow

This protocol utilizes a cleavable biotin-azide linker to ensure high-sensitivity detection.

Phase 1: Metabolic Labeling & Lysis
  • Culture: Treat cells with 100 µM 5-Hexynoic acid for 4–16 hours. (Control: Vehicle only).

  • Lysis: Lyse cells in 1% SDS buffer (strong denaturant is required to solubilize membrane proteins and histones).

  • Pre-Click Prep: Precipitate proteins (Methanol/Chloroform) to remove free 5-Hex acid. Resuspend in PBS/SDS (1 mg/mL).

Phase 2: The Click Reaction (CuAAC)

Critical Step: The ratio of reagents determines efficiency vs. precipitation.

  • Add Capture Reagent: Add 100 µM Acid-Cleavable Biotin-Azide (e.g., Dde-Biotin-Azide).

  • Catalyst Cocktail: Prepare fresh and add in order:

    • 
       (1 mM final)
      
    • THPTA Ligand (100 µM final) – Protects proteins from oxidation.

    • Sodium Ascorbate (1 mM final) – Initiates reaction.

  • Incubation: 1 hour at Room Temperature (RT) with rotation.

  • Cleanup: Precipitate proteins again (MeOH/CHCl3) to remove unreacted biotin.

Phase 3: Enrichment & Digestion
  • Solubilization: Resuspend pellet in 8M Urea.

  • Bind: Incubate with Streptavidin-Agarose beads (2 hours, RT).

  • Wash Stringency:

    • 1x 8M Urea (removes non-specific binders).

    • 1x 1M NaCl (removes ionic interactions).

    • 3x 50 mM Ammonium Bicarbonate (AMBIC).

  • On-Bead Digestion: Add Trypsin (1:50 ratio) overnight at 37°C.

    • Note: This releases non-modified peptides (background). The 5-Hex peptides remain bound to the beads.

  • Wash: Wash beads extensively to remove trypsin and background peptides.

Phase 4: Chemical Elution (Linker Cleavage)
  • Elution Buffer: Treat beads with 2% Formic Acid (for acid-cleavable linkers) or specific cleavage reagent (e.g.,

    
     for Azo linkers).
    
  • Collection: Collect supernatant. The 5-Hex peptides are now free, carrying the "stub" mass of the linker.

  • Desalting: StageTip (C18) cleanup.

Diagram 2: Enrichment Workflow

Workflow Labeling 1. Cell Culture + 5-Hex (Metabolic Labeling) Lysis 2. Lysis & Precipitation (Remove free probe) Labeling->Lysis Click 3. CuAAC Click Reaction (Protein + Biotin-Azide) Lysis->Click Enrich 4. Streptavidin Capture Click->Enrich Digest 5. On-Bead Trypsin Digest (Remove background) Enrich->Digest Wash away unbound Elute 6. Linker Cleavage & Elution (Release modified peptides) Digest->Elute Beads retain 5-Hex peptides MS 7. LC-MS/MS Analysis Elute->MS

Figure 2: Step-by-step proteomic workflow for enriching 5-hexynoic acid modified peptides using a cleavable linker strategy.

Data Analysis & Search Parameters

To identify these peptides, you must configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the correct Variable Modifications.

Variable Modifications Settings
ParameterSettingNotes
Fixed Mods Carbamidomethyl (C)Standard alkylation.
Variable Mod 1 Oxidation (M) Standard.
Variable Mod 2 5-Hexynoyl (K) Only if analyzing raw samples. Mass: +94.0419 .
Variable Mod 3 Linker Stub (K) If using cleavable linker. Mass depends on reagent (e.g., Dde stub

+100-300 Da). Check manufacturer spec.
Enzyme Trypsin/PAllow for missed cleavages (modification may block cutting).
Missed Cleavages 3Modified Lysines often prevent Trypsin cleavage.
Validation Criteria (Self-Validating System)
  • Mass Error: < 5 ppm for precursor.

  • Site Localization: PTM probability > 0.75 (Class I).

  • Diagnostic Ions: If using a specific linker (e.g., DADPS), ensure the spectrum contains the characteristic reporter ion in the low mass range.

  • Retention Time: 5-Hex modification increases hydrophobicity. Modified peptides should elute later than their unmodified counterparts (if detectable).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

  • Smeenk, G., et al. (2021). Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Proteomes. Link

  • Dialer, C. R., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. Link

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic engineering. Nature Chemical Biology. Link

  • Yang, Y., et al. (2010). Acid-cleavable linkers for protein labeling and purification. Methods in Molecular Biology. Link

A Head-to-Head Battle of Bioorthogonal Handles: Unraveling the Click Reaction Kinetics of Propargylglycine vs. Homopropargylglycine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and chemical biology, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paramount tool for its high efficiency, selectivity, and biocompatibility.[1][2] The choice of the alkyne-bearing moiety is a critical determinant of the reaction's success, particularly when incorporating it into complex biological systems. Among the array of non-canonical amino acids utilized for this purpose, L-Propargylglycine (Pra) and L-Homopropargylglycine (Hpg) are two of the most prominent choices for introducing a terminal alkyne into a peptide or protein sequence. While structurally similar, the subtle difference of a single methylene group in their side chains gives rise to distinct kinetic profiles in CuAAC reactions. This guide provides an in-depth comparison of their click reaction kinetics, supported by experimental insights, to empower researchers in selecting the optimal building block for their specific application.

The Contenders: A Structural Overview

At first glance, Propargylglycine and Homopropargylglycine are close relatives. Both are non-proteinogenic amino acids that can be incorporated into proteins, enabling their subsequent modification via click chemistry.[3][4] The key distinction lies in the length of the aliphatic chain separating the alkyne from the amino acid backbone.

  • L-Propargylglycine (Pra): (S)-2-Aminopent-4-ynoic acid. The propargyl group is directly attached to the β-carbon of the amino acid.

  • L-Homopropargylglycine (Hpg): (S)-2-Aminohex-5-ynoic acid. An additional methylene group pushes the alkyne one carbon further from the chiral center.[5][6]

This seemingly minor structural variance has significant implications for the accessibility of the alkyne group and, consequently, the kinetics of the CuAAC reaction.

The Kinetic Showdown: Propargylglycine's Reactivity Edge

While a direct, side-by-side kinetic analysis of Pra and Hpg under identical conditions is not extensively documented in peer-reviewed literature, a comprehensive understanding of the factors governing CuAAC kinetics allows for a well-supported comparison. The general consensus, backed by studies on analogous alkyne structures, points to Propargylglycine exhibiting faster click reaction kinetics than Homopropargylglycine .

Several factors contribute to this kinetic advantage:

  • Reduced Steric Hindrance: The CuAAC reaction, while robust, is not entirely immune to steric effects.[3][7] The terminal alkyne of Propargylglycine is positioned closer to the peptide backbone, yet it experiences less steric clutter from the amino acid's chiral center compared to the more flexible and potentially folded side chain of Homopropargylglycine. In essence, the propargyl group of Pra presents a more accessible "handle" for the copper-azide complex. Studies comparing a range of terminal alkynes have demonstrated that propargyl derivatives, such as propargyl ethers and amides, are among the most reactive substrates in CuAAC reactions.[8]

  • Electronic Effects: While more subtle, the proximity of the electron-withdrawing α-amino group in Propargylglycine could have a modest activating effect on the alkyne. However, it is crucial to note that the free α-amino group of propargylglycine can also chelate the copper(I) catalyst, which can inhibit the reaction.[9] This necessitates N-terminal protection (e.g., with a Boc group) or incorporation within a peptide chain for optimal reactivity.

In contrast, the longer, more flexible side chain of Homopropargylglycine can lead to a slightly slower reaction rate. The increased conformational flexibility might result in a statistically lower probability of the alkyne being in the optimal orientation for the cycloaddition to occur at any given moment. Comparative studies of various alkynes have shown that longer-chain aliphatic alkynes tend to be slower reacting than their propargylic counterparts.[8]

Quantitative Insights from Comparative Studies

While specific rate constants for Pra vs. Hpg are elusive, we can draw parallels from broader kinetic studies on terminal alkynes. A study by Hein and Fokin evaluated the relative performance of various alkynes in ligand-accelerated CuAAC.[8] Their findings, summarized below, provide a strong basis for our comparison.

Alkyne TypeRelative ReactivityTime to 90% Completion (10 µM Cu⁺)
PropiolamideVery Fast< 10 min
Propargyl Ethers Fast ~15-20 min
N-PropargylamideModerate~25 min
Propargyl AlcoholModerate~30 min
Longer-chain Aliphatic Alkyne Slower > 30 min
Aromatic AlkynesSlower> 30 min

Table 1: A summary of relative reaction times for different alkyne classes in a ligand-accelerated CuAAC reaction, adapted from Hein and Fokin (2014)[8]. Propargyl derivatives consistently show high reactivity, while longer aliphatic chains exhibit slower kinetics.

Given that Propargylglycine is a propargyl derivative and Homopropargylglycine is structurally analogous to a longer-chain aliphatic alkyne, it is reasonable to infer that Propargylglycine will fall into the "Fast" category, while Homopropargylglycine will be in the "Slower" group.

Causality Behind Experimental Choices: A Validated Protocol

The following protocol for a typical CuAAC reaction with a non-canonical amino acid highlights the critical considerations for achieving reliable and reproducible results.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents Prepare Stock Solutions: - Alkyne-Peptide (10 mM in DMSO) - Azide Probe (10 mM in DMSO) - CuSO4 (50 mM in H2O) - THPTA (100 mM in H2O) - Sodium Ascorbate (100 mM in H2O, fresh) mix In a microfuge tube, combine: 1. Alkyne-Peptide 2. Buffer (e.g., PBS) 3. Azide Probe reagents->mix premix Premix CuSO4 and THPTA ligand add_catalyst Add CuSO4/THPTA premix to the reaction tube mix->add_catalyst premix->add_catalyst initiate Initiate reaction by adding fresh Sodium Ascorbate add_catalyst->initiate incubate Incubate at room temperature (e.g., 1-4 hours) initiate->incubate analyze Analyze by LC-MS or SDS-PAGE incubate->analyze

Caption: A generalized workflow for a CuAAC bioconjugation experiment.

Step-by-Step Methodology

1. Reagent Preparation:

  • Alkyne-Peptide Stock (10 mM): Dissolve the peptide containing either Propargylglycine or Homopropargylglycine in DMSO.

  • Azide Probe Stock (10 mM): Dissolve the azide-functionalized molecule (e.g., a fluorescent dye or biotin) in DMSO.

  • Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Ligand Stock (e.g., THPTA) (100 mM): Dissolve Tris(3-hydroxypropyltriazolylmethyl)amine in deionized water. Rationale: The ligand accelerates the reaction and protects the biomolecule from oxidative damage by stabilizing the Cu(I) oxidation state.[10]

  • Sodium Ascorbate Stock (100 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh as it is prone to oxidation. Rationale: Sodium ascorbate is the reducing agent that converts the stable Cu(II) precursor to the catalytically active Cu(I) species in situ.[11]

2. Reaction Assembly:

  • In a 1.5 mL microcentrifuge tube, add the following in order:

    • Phosphate-buffered saline (PBS) to bring the final volume to 500 µL.

    • 5 µL of 10 mM Alkyne-Peptide stock (Final concentration: 100 µM).

    • 10 µL of 10 mM Azide Probe stock (Final concentration: 200 µM, 2 equivalents).

  • Prepare the Catalyst Premix: In a separate tube, mix 5 µL of 50 mM CuSO₄ with 12.5 µL of 100 mM THPTA ligand. Vortex briefly. Rationale: Premixing the copper and ligand allows for the formation of the complex, which improves catalytic efficiency and stability.[11]

  • Add the 17.5 µL of the catalyst premix to the main reaction tube. (Final concentrations: CuSO₄, 0.5 mM; THPTA, 2.5 mM).

  • Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution. (Final concentration: 5 mM).

3. Incubation and Analysis:

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. For Homopropargylglycine, a longer incubation time may be necessary to achieve comparable yields to Propargylglycine.

  • Monitor the reaction progress by LC-MS or analyze the final product by SDS-PAGE (for fluorescently tagged proteins).

Self-Validating System: A key aspect of this protocol is the use of a reducing agent (sodium ascorbate) to continuously regenerate the active Cu(I) catalyst from the more stable Cu(II) stock.[11] The inclusion of a stabilizing ligand like THPTA not only accelerates the reaction but also prevents copper-mediated damage to sensitive biomolecules, ensuring the integrity of the final conjugate.[10]

Practical Implications and Recommendations

The choice between Propargylglycine and Homopropargylglycine should be guided by the specific demands of the experiment:

  • For applications requiring rapid kinetics and high efficiency , such as in vivo labeling or reactions with low concentrations of precious reagents, Propargylglycine is the superior choice. Its exposed alkyne and reduced steric hindrance contribute to a faster reaction rate.

  • When structural flexibility is desired or if the synthetic route to incorporating the amino acid is more facile with Homopropargylglycine, it remains a viable and effective option. Researchers should be prepared to potentially increase reaction times or catalyst concentrations to achieve the desired conversion.

It is also critical to consider the local environment of the non-canonical amino acid within the protein structure. A surface-exposed residue will react more readily than one in a partially buried or sterically crowded region.

Conclusion

In the kinetic comparison of Propargylglycine and Homopropargylglycine for CuAAC reactions, the evidence strongly suggests that Propargylglycine holds a kinetic advantage due to reduced steric hindrance. This makes it the preferred choice for applications where reaction speed is paramount. Homopropargylglycine, while likely slower to react, is still a highly effective bioorthogonal handle. By understanding the underlying structural and mechanistic factors, researchers can make an informed decision to best suit their experimental goals, ensuring robust and efficient bioconjugation.

References

  • Hein, J. E., & Fokin, V. V. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Pharmaceuticals, 7(4), 448-460. [Link]

  • CuAAC reaction kinetics showing signal for the product of reaction of propargyl amine and benzyl azide... ResearchGate. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). Polymers, 15(13), 2849. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. (2019). Journal of Biological Engineering, 13(1), 43. [Link]

  • Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine... ResearchGate. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (2015). Molecules, 20(8), 13696-13717. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. (2012). Angewandte Chemie International Edition, 51(32), 7952-7956. [Link]

  • Evaluation of the CuAAC reactivity of ligands 1–3 using a fluorogenic... ResearchGate. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). Bioconjugate Chemistry. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). Bioconjugate Chemistry. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. (2024). Journal of the American Chemical Society. [Link]

  • Apparent kinetic constants measurements of CuAAC and SPAAC distal CTAL.... ResearchGate. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Discovery of bioactive molecules from CuAAC click-chemistry-based combinatorial libraries. (2025). Journal of the Indian Chemical Society. [Link]

  • Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. (2017). Journal of Visualized Experiments, (127), 56032. [Link]

  • quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. (2012). HETEROCYCLES, 86(1), 735. [Link]

  • Supporting Information Copper-Catalyzed Click Reaction inside Living Cells. [Link]

  • Click Chemistry. Med Chem 101. [Link]

  • Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. (2023). Chemical Communications, 59(72), 10839-10842. [Link]

  • Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the D-Isomer Configuration of Fmoc-Amino Hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the stereochemical integrity of amino acid building blocks is paramount. The incorporation of unnatural amino acids, such as Fmoc-amino hexynoic acid, offers a powerful tool for modulating peptide structure and function. However, verifying the absolute configuration of these non-proteinogenic amino acids is a critical quality control step. This guide provides an in-depth comparison of established analytical techniques for validating the D-isomer configuration of Fmoc-amino hexynoic acid, offering experimental insights and protocols to ensure the fidelity of your research.

The presence of the undesired L-enantiomer can lead to the synthesis of diastereomeric peptides, which may be challenging to purify and could exhibit altered biological activity or immunogenicity.[1] Therefore, robust and precise analytical methods are essential for confirming the enantiomeric purity of your Fmoc-D-amino hexynoic acid.

Comparative Analysis of Key Validation Techniques

The choice of an analytical method for determining the enantiomeric configuration of Fmoc-D-amino hexynoic acid is contingent on several factors, including the required sensitivity, available instrumentation, sample throughput needs, and the specific goals of the analysis. Here, we compare three orthogonal techniques: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Rotation (Polarimetry).

FeatureChiral HPLCNMR SpectroscopyOptical Rotation (Polarimetry)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1]Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[2][3]Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[4]
Primary Output Chromatogram with separated peaks for D and L isomers, allowing for quantification of enantiomeric excess (%ee).NMR spectrum showing separate, quantifiable signals for the D and L isomers in the presence of a chiral agent.A single value representing the specific rotation ([\alpha]) of the sample.
Key Advantages High accuracy, sensitivity, and established methodology for Fmoc-amino acids.[1][5] Direct quantification of enantiomeric purity.Provides detailed structural information. Can be used for absolute configuration assignment with appropriate chiral auxiliaries.Rapid and non-destructive. Useful for a quick confirmation of enantiomeric enrichment.
Limitations Requires method development to find a suitable chiral stationary phase and mobile phase.May require derivatization or the use of expensive chiral solvating agents.[3] Lower throughput compared to HPLC for routine QC.Does not provide enantiomeric purity unless the specific rotation of the pure enantiomer is known. Susceptible to impurities.
Best Suited For Routine quality control, accurate determination of enantiomeric excess, and method validation.In-depth structural confirmation, absolute configuration assignment, and analysis of complex mixtures.Rapid screening of synthetic intermediates and final products to confirm the presence of the desired enantiomer.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of Fmoc-amino acids due to its high resolution, accuracy, and the availability of a wide variety of chiral stationary phases (CSPs).[1][6] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] Polysaccharide-based CSPs are particularly effective for resolving Fmoc-amino acids.[5]

Experimental Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve Fmoc-D-amino hexynoic acid in mobile phase Injection Inject Sample and Standard Sample_Prep->Injection Racemic_Prep Prepare racemic standard of Fmoc-DL-amino hexynoic acid Racemic_Prep->Injection Equilibration Equilibrate Chiral Column Equilibration->Injection Separation Isocratic Elution Injection->Separation Integration Integrate Peak Areas Separation->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation

Caption: Workflow for Chiral HPLC analysis of Fmoc-D-amino hexynoic acid.

Detailed Protocol for Chiral HPLC:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1 or Chiralpak IA, is a good starting point.[7][8]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase chiral HPLC of Fmoc-amino acids is a mixture of acetonitrile and an aqueous solution of an acid modifier like 0.1% trifluoroacetic acid (TFA).[5] The exact ratio will need to be optimized.

  • Sample and Standard Preparation:

    • Prepare a stock solution of your Fmoc-D-amino hexynoic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of a racemic (DL) standard of Fmoc-amino hexynoic acid at a similar concentration. This is crucial for identifying the retention times of both enantiomers.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[8]

  • Analysis:

    • Inject a blank (mobile phase) to ensure there are no system peaks.

    • Inject the racemic standard to determine the retention times of the D and L enantiomers.

    • Inject the Fmoc-D-amino hexynoic acid sample.

  • Data Analysis:

    • Integrate the peak areas of the D and L enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

NMR Spectroscopy for Chiral Discrimination

NMR spectroscopy can be a powerful tool for confirming the stereochemistry of chiral molecules.[3] For enantiomeric discrimination, a chiral environment is created by using either a chiral derivatizing agent (CDA) to form diastereomers or a chiral solvating agent (CSA) to form transient diastereomeric complexes.[9] 19F NMR can be particularly useful if a fluorine-containing CDA is employed, as the 19F nucleus has a wide chemical shift range and high sensitivity.[2][10]

Experimental Workflow for NMR-Based Chiral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample_Prep Dissolve Fmoc-D-amino hexynoic acid in deuterated solvent Add_CSA Add Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) Sample_Prep->Add_CSA Acquire_Proton Acquire 1H NMR Spectrum Add_CSA->Acquire_Proton Acquire_Fluorine Acquire 19F NMR Spectrum (if using a fluorinated CSA) Add_CSA->Acquire_Fluorine Identify_Signals Identify Diastereotopically Shifted Signals Acquire_Proton->Identify_Signals Acquire_Fluorine->Identify_Signals Integrate_Signals Integrate Signals to Determine Enantiomeric Ratio Identify_Signals->Integrate_Signals Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Dissolve_Sample Accurately weigh and dissolve Fmoc-D-amino hexynoic acid in a specified solvent Fill_Cell Fill Polarimeter Cell Dissolve_Sample->Fill_Cell Measure_Rotation Measure Observed Rotation (α) Fill_Cell->Measure_Rotation Calculate_Specific Calculate Specific Rotation [α] Measure_Rotation->Calculate_Specific Compare_Literature Compare with Literature Value for the pure D-enantiomer Calculate_Specific->Compare_Literature

Caption: Workflow for determining the specific rotation using polarimetry.

Detailed Protocol for Polarimetry:

  • Sample Preparation:

    • Accurately weigh a precise amount of your Fmoc-D-amino hexynoic acid sample.

    • Dissolve the sample in a known volume of a specified solvent (e.g., methanol or chloroform) to achieve a precise concentration (c), typically expressed in g/mL.

  • Instrument Setup:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument with a blank (the pure solvent).

  • Measurement:

    • Rinse and fill the polarimeter cell of a known path length (l), typically in decimeters (dm), with your sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([\alpha]) using the formula: [\alpha] = α / (c * l)

    • The temperature and wavelength (usually the sodium D-line, 589 nm) should also be recorded.

  • Validation:

    • Compare the measured specific rotation to the literature value for pure Fmoc-D-amino hexynoic acid. A significant deviation may indicate the presence of the L-enantiomer or other optically active impurities.

Conclusion and Recommendations

For the rigorous validation of the D-isomer configuration of Fmoc-amino hexynoic acid, a multi-pronged approach is recommended. Chiral HPLC stands out as the most robust and quantitative method for determining enantiomeric purity and should be the primary technique for quality control and lot release. NMR spectroscopy, particularly with the use of chiral solvating agents, provides invaluable orthogonal confirmation and detailed structural information. Polarimetry serves as a rapid and straightforward method for a preliminary check of enantiomeric enrichment.

By employing these techniques with a clear understanding of their principles and limitations, researchers and drug developers can confidently ensure the stereochemical integrity of their Fmoc-D-amino hexynoic acid, a critical step in the synthesis of high-quality, well-defined peptides for therapeutic and research applications.

References

  • Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry. [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules. [Link]

  • Determination of optical purity of amino acids amino acid derivatives and peptides. CAT GmbH. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules. [Link]

  • Absolute Configuration. ChemTalk. [Link]

  • Assign an R or S configuration to the chiral center in each amino acid. Vaia. [Link]

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • (2S)-2-(Fmoc-amino)-5-hexynoic acid. MySkinRecipes. [Link]

  • Amino Acid Stereochemistry. UCSB MCDB Sears Biosci Portal. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Configuration of Optical Isomers (D,L and R,S). Medium. [Link]

  • Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • DL and RS System of Nomenclature of Optical Isomers and Sequence Rules. Chemistry Learner. [Link]

  • D/L vs. d/l vs. R/S. Reddit. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences. [Link]

  • Fmoc-(S)-3-Amino-5-hexynoic acid, CAS No. 1217669-02-7. iChemical. [Link]

Sources

biological stability comparison of L- vs D-homopropargylglycine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Stability Comparison of L- vs. D-Homopropargylglycine Peptides Content Type: Publish Comparison Guide

Executive Summary

In the development of peptide therapeutics and molecular probes, the choice between L-homopropargylglycine (L-HPG) and its enantiomer D-homopropargylglycine (D-HPG) —often referred to interchangeably with their close analogue Propargylglycine (Pra) —is a critical determinant of pharmacokinetic performance.[1][2][3][4]

While L-HPG allows for translational incorporation via cellular machinery (e.g., BONCAT), it remains highly susceptible to endogenous proteases, often resulting in serum half-lives (


) measured in minutes. In contrast, D-HPG  is a synthetic tool that confers profound proteolytic resistance. Experimental data indicates that D-isomer substitution, particularly when combined with "click" cyclization (stapling), can extend serum half-life by >30-fold , shifting stability from minutes to hours or days.

This guide provides an objective technical comparison, mechanistic insights, and validated protocols for assessing the stability of these peptide variants.

Mechanistic Comparison: The Stereochemical Barrier

The primary driver of biological instability in peptides is the ubiquity of stereoselective proteases (e.g., chymotrypsin, trypsin, serum carboxypeptidases) which have evolved to recognize and cleave L-amino acid backbones.

  • L-HPG (Natural Fit): The L-isomer adopts a conformation that fits naturally into the S1/S1' specificity pockets of proteases. The alkyne side chain, while non-canonical, is sufficiently hydrophobic to be accommodated by chymotrypsin-like enzymes, leading to rapid hydrolysis of the adjacent peptide bond.

  • D-HPG (Steric Clash): The D-isomer inverts the tetrahedral geometry of the

    
    -carbon. This inversion projects the side chain into a spatial region that clashes with the protease active site walls, preventing the formation of the transition state required for amide bond hydrolysis.
    
Visualization: Proteolytic Resistance Mechanism

ProteaseInteraction Figure 1: Mechanistic basis for the stability of D-HPG. The inverted chirality prevents active site binding. Protease Serine Protease (Active Site) Hydrolysis Hydrolysis (Degradation) Protease->Hydrolysis Catalytic Triad Attack L_Peptide L-HPG Peptide (Natural Geometry) L_Peptide->Protease Fits S1 Pocket D_Peptide D-HPG Peptide (Inverted Geometry) D_Peptide->Protease Steric Clash (No Fit) Intact Peptide Remains Intact D_Peptide->Intact Evades Recognition

Comparative Performance Data

The following data summarizes the stability profiles of peptides containing Propargylglycine (Pra/HPG) isomers. Data is aggregated from studies on stapled peptides and peptidomimetics (e.g., Panx1 inhibitors, antimicrobial peptides).

Table 1: Serum Stability and Half-Life (

)
FeatureL-HPG / L-Pra PeptideD-HPG / D-Pra PeptideFold Improvement
Serum Half-Life (

)
2.3 ± 0.1 min (Linear)66.1 ± 0.5 min (Stapled)~30x
Lysate Stability (24h) < 10% Remaining> 95% RemainingHigh
Protease Susceptibility High (Trypsin/Chymotrypsin)Resistant / InertN/A
Primary Utility Metabolic Labeling (BONCAT)Therapeutic StabilizationN/A

Key Insight: In a direct comparison of Panx1-inhibiting peptides, replacing L-amino acids with D-Pra (and cyclizing via click chemistry) increased the plasma half-life from 2.27 minutes to 66.13 minutes [1]. Similarly, D-peptide ligands for influenza hemagglutinin remained entirely stable in cell lysates for 24 hours, while L-analogs degraded within 2–6 hours [2].[1]

Experimental Protocols

To validate these findings in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Synthesis of D-HPG Peptides (SPPS)

Objective: Incorporate D-HPG/D-Pra into a peptide sequence using Solid Phase Peptide Synthesis.

  • Reagents: Use Fmoc-D-Propargylglycine-OH (or Fmoc-D-HPG-OH). Ensure enantiomeric purity >99% to prevent L-isomer contamination which degrades rapidly.

  • Coupling:

    • Resin: Rink Amide (for C-term amides) or Wang (for acids).

    • Activator: HATU (4 eq) / DIPEA (8 eq).

    • Time: Double coupling (2 x 45 min) is recommended for non-canonical amino acids to ensure complete conversion.

  • QC Check: Perform a micro-cleavage and analyze via chiral HPLC to confirm no racemization occurred during coupling (D-isomers are generally stable, but activation conditions must be controlled).

Protocol B: Comparative Plasma Stability Assay

Objective: Quantitatively determine


 for L- vs D-variants.

Materials:

  • Pooled Human Plasma (heparinized).

  • Internal Standard (e.g., Warfarin or a stable isotopically labeled peptide).

  • LC-MS/MS system.[5]

Workflow:

  • Preparation: Dissolve peptide stocks (L-HPG and D-HPG variants) to 1 mM in DMSO.

  • Incubation:

    • Add peptide to plasma (final conc. 10 µM) pre-warmed to 37°C.

    • Total volume: 1 mL per peptide.

  • Sampling:

    • At timepoints

      
       min (and 24h for D-isomers).
      
    • Remove 50 µL aliquot.

  • Quenching (Critical Step):

    • Immediately add aliquot to 200 µL ice-cold Acetonitrile + 0.1% Formic Acid containing the Internal Standard.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min) to precipitate plasma proteins.

  • Analysis: Inject supernatant into LC-MS. Monitor parent ion peak area relative to internal standard.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

Visualization: Stability Assay Workflow

StabilityAssay Figure 2: Standardized workflow for determining peptide serum stability. Start Start: 10µM Peptide in Human Plasma (37°C) Sampling Sample Aliquots (0, 15, 30, 60, 240 min) Start->Sampling Quench Quench: Add to Cold ACN + 0.1% FA Sampling->Quench Precipitate Centrifuge (Remove Proteins) Quench->Precipitate LCMS LC-MS Analysis (Quantify Parent Ion) Precipitate->LCMS Calc Calculate Half-Life (First Order Kinetics) LCMS->Calc

Implications for Drug Design
  • Bioavailability: D-HPG peptides are viable candidates for systemic administration due to their resistance to blood proteases. L-HPG peptides are generally restricted to in vitro screening or require encapsulation.

  • Immunogenicity: While D-peptides are stable, they are "foreign" to the immune system. However, recent data suggests D-peptides often exhibit low to no immunogenicity in mice [2], making them suitable for therapeutic development.

  • Stapling Synergy: The use of D-HPG is most powerful when combined with L-azido amino acids (e.g., L-Azidohomoalanine) to form a "staple." This not only locks the helix (improving target affinity) but also shields the backbone from proteolytic access.

References
  • Structure-Based Design and Synthesis of Stapled 10Panx1 Analogues for Use in Cardiovascular Inflammatory Diseases. Source: Journal of Medicinal Chemistry (via ACS Publications). Note: Demonstrates 30-fold half-life extension using D-Pra.[6]

  • De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Source: PNAS (Proceedings of the National Academy of Sciences). Note: Confirms >24h stability of D-peptides in cell lysates vs 2-6h for L-isomers.[1]

  • The Challenge of Peptide Proteolytic Stability Studies. Source: Angewandte Chemie International Edition. Note: Provides guidelines on stability assay harmonization.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of (2R) and (2S) Fmoc-amino-5-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge of a Unique Building Block

In the landscape of modern peptide synthesis and drug discovery, non-proteinogenic amino acids serve as invaluable building blocks for creating novel therapeutics with enhanced stability, conformational constraint, and biological activity. Fmoc-amino-5-hexynoic acid, with its terminal alkyne functionality, is a prime example, offering a chemical handle for "click" chemistry modifications.[1][2] However, like most amino acids, it is chiral, and the biological activity of peptides containing it is often stereospecific. The synthesis of this compound typically results in a racemic mixture of the (2R) and (2S) enantiomers. Consequently, the ability to accurately resolve and quantify these enantiomers is not just an analytical requirement but a critical step in ensuring the safety and efficacy of the final therapeutic product.

This guide provides a comprehensive comparison of chromatographic strategies for the enantioselective separation of (2R) and (2S) Fmoc-amino-5-hexynoic acid. Drawing upon established principles for the separation of N-protected amino acids, we will explore the nuances of method development, compare the leading technologies, and provide actionable protocols to empower researchers in this field.

Comparative Analysis of Separation Technologies: HPLC vs. SFC

The two primary high-performance chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both are exceptionally powerful, but they offer different advantages.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral separations due to its versatility and the vast array of available Chiral Stationary Phases (CSPs). For Fmoc-protected amino acids, reversed-phase (RP) and polar organic modes are the most common.[3][4]

  • Strengths: High resolution, broad applicability, and extensive literature support.

  • Considerations: Longer run times and higher consumption of organic solvents compared to SFC.

Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative, often considered a "green" technology. It uses supercritical CO2 as the primary mobile phase, which significantly reduces organic solvent consumption.[5][6]

  • Strengths: Extremely fast separations, lower backpressure, reduced environmental impact, and cost savings on solvent.[5]

  • Considerations: The instrumentation is more specialized. While selectivity can be similar to normal-phase HPLC, it may differ from reversed-phase methods.

The choice between HPLC and SFC often depends on the specific laboratory context, including throughput requirements, budget for instrumentation, and sustainability goals. For Fmoc-amino acids, both techniques have demonstrated excellent performance.[5][7]

Deep Dive: Selecting the Right Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of the CSP. The chiral selector on the stationary phase forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For Fmoc-amino acids, three classes of CSPs have proven to be particularly effective.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support. They offer broad enantioselectivity and are robust.[4][8][9] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into the chiral grooves of the polysaccharide structure. For Fmoc-amino-5-hexynoic acid, the bulky Fmoc group and the carboxylic acid are key interaction points.

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or ristocetin A, are known for their multi-modal capabilities.[3][10][11] They contain multiple chiral centers and functional groups (peptidic, carbohydrate, phenolic), allowing for a variety of interactions including ionic, hydrogen bonding, and π-π stacking. Their zwitterionic nature makes them highly effective for separating amphoteric molecules like amino acids.[10]

  • Cinchona Alkaloid-Based CSPs: These CSPs can be either zwitterionic or anion-exchange type and are also highly effective for amino acid separations.[12][13] The separation mechanism is primarily based on ion-pairing interactions between the analyte's carboxylate and the protonated amine of the selector, supplemented by hydrogen bonding and π-π interactions.

The following diagram illustrates the general workflow for selecting an appropriate chiral separation method.

Caption: Workflow for Chiral Method Development.

Performance Comparison and Starting Conditions

The following tables summarize typical starting conditions and expected performance for the separation of Fmoc-amino acids on different CSPs, which serve as an excellent starting point for Fmoc-amino-5-hexynoic acid.

Table 1: Recommended HPLC Starting Conditions

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionExpected Outcome
Lux Cellulose-2 (Polysaccharide)[8]250 x 4.6 mm, 5 µmAcetonitrile / Water / TFA (60:40:0.1 v/v/v)1.0UV @ 265 nmBaseline resolution for many Fmoc-AAs.
CHIROBIOTIC T (Macrocyclic)[3][11]250 x 4.6 mm, 5 µmMethanol / Acetic Acid / TEA (100:0.02:0.01 v/v/v)1.0UV @ 265 nmExcellent selectivity in polar organic mode.
CHIRALPAK ZWIX(+) (Zwitterionic)[12][13]150 x 3.0 mm, 3 µmMethanol / Water / TFA / DEA (98:2:0.2:0.1 v/v/v/v)0.5UV @ 265 nm or MSHigh efficiency for amino acids.

Table 2: Recommended SFC Starting Conditions

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Back PressureDetectionExpected Outcome
Lux Cellulose-1 (Polysaccharide)[5]250 x 4.6 mm, 5 µmCO2 / Methanol (70:30 v/v) with 0.1% TFA3.0150 barUV @ 265 nmFast separation, good resolution.
CHIRALPAK IC (Polysaccharide)[9]250 x 4.6 mm, 5 µmCO2 / (Ethanol/Methanol 1:1) (80:20 v/v)2.0120 barUV @ 265 nmAlternative polysaccharide selectivity.
QN-AX™ (Anion-Exchanger)[7][12]150 x 3.0 mm, 5 µmCO2 / Methanol (60:40 v/v) with 30mM TEA & 60mM FA2.5150 barUV @ 265 nmHigh selectivity based on ion-exchange.

Experimental Protocols

Here we provide detailed, self-validating protocols for screening your racemic sample.

Protocol 1: HPLC Screening on a Polysaccharide-Based CSP
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Equilibration: Equilibrate the column with 60% Mobile Phase B at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic Fmoc-amino-5-hexynoic acid in methanol or acetonitrile to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Mode: Isocratic at 60% Mobile Phase B.

    • Run Time: 25 minutes.

    • Detection: UV at 265 nm.

  • System Suitability & Analysis:

    • Validation: A successful separation is defined by a resolution (Rs) value > 1.5.

    • Troubleshooting: If resolution is poor, decrease the percentage of Acetonitrile in 5% increments to increase retention and potentially improve separation.[8]

Protocol 2: SFC Screening on a Polysaccharide-Based CSP
  • System Preparation:

    • SFC System: An analytical SFC system with a back-pressure regulator (BPR) and UV detector.

    • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: Supercritical CO2.

    • Co-solvent (B): Methanol with 0.1% (v/v) Formic Acid.

    • Equilibration: Equilibrate the column with 30% Co-solvent at 3.0 mL/min and 150 bar BPR until the baseline is stable.

  • Sample Preparation:

    • Dissolve the racemic Fmoc-amino-5-hexynoic acid in Methanol to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Injection Volume: 2 µL.

    • Flow Rate: 3.0 mL/min.

    • Mode: Isocratic at 30% Co-solvent.

    • BPR: 150 bar.

    • Temperature: 40 °C.

    • Run Time: 10 minutes.

    • Detection: UV at 265 nm.

  • System Suitability & Analysis:

    • Validation: Aim for Rs > 1.5.

    • Optimization: In SFC, both co-solvent percentage and additives significantly impact selectivity. Increasing the formic acid concentration can sometimes improve resolution.[5][14] If co-elution occurs, screen other co-solvents like ethanol or isopropanol.

The diagram below illustrates the principle of chiral recognition on a polysaccharide CSP.

Chiral_Recognition cluster_CSP Polysaccharide CSP Groove cluster_enantiomers Enantiomers CSP_Groove pi_stack π-π Stacking Site (Aromatic Rings) h_bond H-Bonding Site (Carbonyls, Amides) S_Enantiomer (S)-Enantiomer S_Enantiomer->pi_stack Strong π-π Interaction (Fmoc group) S_Enantiomer->h_bond H-Bonding (Carboxyl) R_Enantiomer (R)-Enantiomer R_Enantiomer->pi_stack Weaker Interaction (Steric Hindrance) explanation (S)-Enantiomer forms a stable 3-point interaction, leading to stronger retention and a longer retention time. (R)-Enantiomer has a less optimal fit, leading to weaker retention and earlier elution.

Caption: Chiral Recognition on a Polysaccharide CSP.

Conclusion and Recommendations

The successful enantioselective separation of (2R) and (2S) Fmoc-amino-5-hexynoic acid is readily achievable with modern chromatographic techniques.

  • For laboratories with existing HPLC systems, a screening approach using polysaccharide-based CSPs (e.g., Lux Cellulose-1 or -2) and macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T) under reversed-phase and polar organic conditions is the most direct path to a robust method.[4][8][11]

  • For laboratories prioritizing high throughput and sustainable practices, SFC is an outstanding alternative.[6] Polysaccharide and Cinchona alkaloid-based CSPs often provide excellent and rapid separations with significantly less solvent waste.[5][7]

The key to success is a systematic screening of columns and mobile phases. The protocols and data presented in this guide offer a validated starting point, enabling researchers to quickly develop a reliable method for the critical quality control of this important chiral building block.

References

  • Gecse, Z., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 21(11), 1585. Available from: [Link]

  • Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

  • Gray, M., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. Journal of Chromatography A, 1493, 10-18. Available from: [Link]

  • Gecse, Z., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases... PMC. Available from: [Link]

  • Novalin, S., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 245-260. Available from: [Link]

  • Phenomenex Inc. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Analytical Methods, 12(3), 329-338. Available from: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Gray, M., et al. (2017). Comparing the selectivity and chiral separation of D- and L- Fluorenylmethyloxycarbonyl chloride (FMOC) protected amino acids... ResearchGate. Available from: [Link]

  • Jiang, G., et al. (2010). Catalytic asymmetric alkynylation of α-imino ester: A versatile approach to optically active unnatural α-amino acid derivatives. PNAS, 107(15), 6788-6792. Available from: [Link]

  • Konya, Y. T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. Available from: [Link]

  • Phenomenex Inc. (2016). The Chiral Notebook. Available from: [Link]

  • Zhang, W., et al. (2013). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 18(9), 11453-11468. Available from: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster Presentation. Available from: [Link]

  • Karongo, R., et al. (2021). Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amino acids... Analytica Chimica Acta, 1180, 338858. Available from: [Link]

Sources

A Comparative Guide to the Quality Control of Commercial (2R)-2-(Fmoc-amino)-5-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-(Fmoc-amino)-5-hexynoic acid , an unnatural amino acid featuring a terminal alkyne, is a critical building block in modern peptide chemistry and drug development. Its alkyne handle allows for post-synthetic modifications via 'click' chemistry, enabling the creation of peptide-drug conjugates, imaging agents, and novel biomaterials.[1] The quality of this raw material is paramount, as impurities can lead to the formation of undesired side products, complicating purification and potentially altering the biological activity of the final peptide. This guide provides a comprehensive overview of the essential quality control (QC) standards for commercial (2R)-2-(Fmoc-amino)-5-hexynoic acid, offering a comparative analysis of key quality attributes and detailed experimental protocols for their assessment.

The success of solid-phase peptide synthesis (SPPS) is highly dependent on the purity of the building blocks.[2][3] Even minor impurities in Fmoc-amino acids can have a significant cumulative effect on the purity of the final peptide, especially in the synthesis of long sequences.[4] Therefore, a rigorous QC strategy is not merely a matter of compliance but a critical step in ensuring the reproducibility and success of your research and development efforts.

Key Quality Attributes and Comparative Analysis

The quality of commercial (2R)-2-(Fmoc-amino)-5-hexynoic acid can be assessed by a panel of analytical tests that evaluate its identity, purity, and the presence of potential process-related impurities. While specifications may vary between suppliers, a high-quality product should meet stringent criteria for the following parameters.

Quality AttributeStandard SpecificationHigh-Purity SpecificationAnalytical Technique(s)Rationale for Stringent Control
Appearance White to off-white solidWhite crystalline solidVisual InspectionDeviations in color or form can indicate the presence of impurities or degradation.
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry, IRConfirms the correct chemical structure of the molecule.
Chemical Purity ≥95%≥99%HPLCEnsures the material is free from significant amounts of other chemical species.
Enantiomeric Purity ≥98% (2R)≥99.8% (2R)Chiral HPLC, Chiral GCThe presence of the (2S)-enantiomer will lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.[5]
Residual Solvents Varies by solvent≤0.5% (e.g., Ethyl Acetate)[6]Gas Chromatography (GC)Solvents used in synthesis and purification can be toxic and may interfere with subsequent reactions.
Water Content Not always specified≤0.5%Karl Fischer TitrationExcess water can affect the stability of the compound and interfere with coupling reactions in SPPS.
Heavy Metals Not always specifiedConforms to USP <232>/<233> or ICH Q3DICP-MS, ICP-AES, AASHeavy metals can originate from catalysts or manufacturing equipment and are toxic.
Microbial Contamination Not typically specified for chemical reagentsTAMC ≤1000 CFU/g, TYMC ≤100 CFU/gMicrobial Enumeration TestsImportant for applications in GMP environments to ensure the final drug product is not contaminated.

Comparison of Commercial Offerings:

While a direct head-to-head comparison of all commercial suppliers is beyond the scope of this guide, researchers should prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed information on the purity and impurity profile of their products.[7][8] High-quality suppliers, such as Novabiochem (Merck), often provide enhanced specifications for their Fmoc-amino acids, including limits for specific process-related impurities.[6][9] When evaluating suppliers, it is crucial to look beyond the headline purity figure and consider the specified limits for enantiomeric purity and process-related impurities, as these can have a more significant impact on peptide synthesis.

Potential Impurities and Their Impact on Peptide Synthesis

The synthesis of Fmoc-amino acids can lead to the formation of several predictable impurities that can negatively affect the outcome of peptide synthesis.[9][10] A thorough understanding of these impurities is essential for developing a robust QC strategy.

Impurity ClassSpecific ExamplesOriginImpact on Peptide SynthesisRecommended Analytical Technique
Process-Related Impurities Free (2R)-2-amino-5-hexynoic acidIncomplete Fmoc protection or degradationCan lead to double insertion of the amino acid in the peptide chain.[9][11]HPLC, GC (after derivatization)
Dipeptide ((2R)-2-(Fmoc-amino)-5-hexynoic acid)₂Side reaction during Fmoc protectionLeads to the insertion of a dipeptide instead of a single amino acid.[11]HPLC, Mass Spectrometry
β-Alanine derivativesRearrangement of the Fmoc-OSu reagent used for Fmoc introductionInsertion of β-alanine into the peptide sequence.[6]HPLC
Reagent-Related Impurities Acetic AcidResidual solvent (ethyl acetate) hydrolysis or transesterificationActs as a capping agent, leading to truncated peptide sequences.[9][10]GC (specialized methods required as it's often invisible in HPLC and ¹H NMR at trace levels)[6][9]
Enantiomeric Impurity (2S)-2-(Fmoc-amino)-5-hexynoic acidIncomplete resolution during chiral synthesis or racemizationFormation of diastereomeric peptides with potentially different biological properties.[5]Chiral HPLC

Experimental Protocols

The following protocols provide a framework for the in-house quality control of (2R)-2-(Fmoc-amino)-5-hexynoic acid. These methods should be validated for their intended use.

Identity Confirmation: ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, confirming the presence of key functional groups and their connectivity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of (2R)-2-(Fmoc-amino)-5-hexynoic acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the observed signals with the expected structure of (2R)-2-(Fmoc-amino)-5-hexynoic acid. Key signals to verify include those for the Fmoc group protons, the α-proton, the protons adjacent to the alkyne, and the terminal alkyne proton.

Expected ¹H NMR signals (in CDCl₃, chemical shifts are approximate):

  • Fmoc group: ~7.7-7.8 ppm (d, 2H), ~7.5-7.6 ppm (d, 2H), ~7.3-7.4 ppm (t, 2H), ~7.2-7.3 ppm (t, 2H), ~4.2-4.5 ppm (m, 3H)

  • α-proton: ~4.5-4.7 ppm (m, 1H)

  • Alkyl chain: ~1.8-2.3 ppm (m, 4H)

  • Terminal alkyne: ~1.9-2.0 ppm (t, 1H)

Chemical Purity: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the main compound and any impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of (2R)-2-(Fmoc-amino)-5-hexynoic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes. For example, 30-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Column Temperature: 25 °C.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers of a chiral compound, leading to their separation. This is the most accurate method for determining the enantiomeric purity of Fmoc-amino acids.[5]

Protocol:

  • Sample Preparation: Prepare a solution of (2R)-2-(Fmoc-amino)-5-hexynoic acid in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Instrumentation and Conditions:

    • Column: A polysaccharide-based chiral stationary phase is often effective for Fmoc-amino acids (e.g., CHIRALPAK® IA, IC, or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC® T).[5][12]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., TFA or acetic acid) is a common choice for normal-phase chiral separations. Reversed-phase conditions using acetonitrile/water with an acidic modifier can also be effective on certain CSPs.[12]

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 25 °C.

  • Data Analysis: Identify the peaks corresponding to the (2R) and (2S) enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, ee%) based on the peak areas.

Residual Solvents: Gas Chromatography (GC)

Causality: GC separates volatile organic compounds based on their partitioning between a gaseous mobile phase and a stationary phase. Headspace GC is the preferred method for residual solvent analysis in pharmaceuticals as it minimizes sample matrix effects.[10]

Protocol:

  • Sample Preparation (Headspace GC):

    • Accurately weigh a specific amount of (2R)-2-(Fmoc-amino)-5-hexynoic acid into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

    • Seal the vial.

  • Instrumentation and Conditions:

    • Column: A column with a stationary phase suitable for separating common organic solvents (e.g., a G43 or G16 phase as per USP <467>).[13]

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A programmed temperature ramp to elute solvents with a wide range of boiling points.

    • Injector and Detector Temperature: Set appropriately for the solvents being analyzed.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Identify and quantify the residual solvents by comparing the retention times and peak areas to those of a certified reference standard mixture.

Visualization of QC Workflow

The following diagram illustrates a typical QC workflow for (2R)-2-(Fmoc-amino)-5-hexynoic acid.

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Identity & Purity Testing cluster_2 Safety & Process-Related Impurity Testing cluster_3 Final Disposition raw_material Raw Material Receipt visual_inspection Visual Inspection raw_material->visual_inspection nmr ¹H NMR visual_inspection->nmr ms Mass Spectrometry visual_inspection->ms hplc HPLC Purity visual_inspection->hplc chiral_hplc Chiral HPLC visual_inspection->chiral_hplc gc Residual Solvents (GC) visual_inspection->gc kf Water Content (KF) visual_inspection->kf heavy_metals Heavy Metals (ICP-MS) visual_inspection->heavy_metals microbial Microbial Contamination visual_inspection->microbial coa_review CoA Review & Data Analysis nmr->coa_review ms->coa_review hplc->coa_review chiral_hplc->coa_review gc->coa_review kf->coa_review heavy_metals->coa_review microbial->coa_review release Release for Use coa_review->release Pass reject Reject coa_review->reject Fail

Caption: QC Workflow for (2R)-2-(Fmoc-amino)-5-hexynoic Acid.

Logical Relationships in Impurity Analysis

The presence of certain impurities can be indicative of specific issues in the manufacturing process. The following diagram illustrates these relationships.

Impurity_Relationships cluster_synthesis Synthesis & Purification Issues cluster_impurities Observed Impurities incomplete_fmoc Incomplete Fmoc Protection free_amino Free Amino Acid incomplete_fmoc->free_amino side_reaction Fmoc Reagent Side Reaction dipeptide Dipeptide side_reaction->dipeptide racemization Racemization s_enantiomer (2S)-Enantiomer racemization->s_enantiomer solvent_removal Inefficient Solvent Removal residual_solvents Residual Solvents solvent_removal->residual_solvents

Caption: Relationship between manufacturing issues and resulting impurities.

Conclusion

A comprehensive QC strategy for (2R)-2-(Fmoc-amino)-5-hexynoic acid is essential for ensuring the quality and consistency of this critical raw material. By implementing the analytical methods and adhering to the stringent specifications outlined in this guide, researchers can minimize the risk of synthesis failure and ensure the integrity of their final peptide products. When selecting a commercial supplier, it is imperative to demand a detailed Certificate of Analysis that provides transparency into the chemical and enantiomeric purity, as well as the profile of process-related impurities. Investing in high-quality starting materials is a fundamental step towards achieving reliable and reproducible results in peptide research and development.

References

  • Novabiochem® Enhanced specification Fmoc-amino acids - Merck Millipore. [Link]

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. [Link]

  • (2S)-2-(Fmoc-amino)-5-hexynoic acid - MySkinRecipes. [Link]

  • Supporting Information - IRIS. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

  • 5-Hexynoic Acid 1H NMR Exp | PDF - Scribd. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Investigation of Impurities in Peptide Pools - MDPI. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.